Product packaging for N-(2-Aminoethyl)-1,3-propanediamine(Cat. No.:CAS No. 128364-91-0)

N-(2-Aminoethyl)-1,3-propanediamine

Cat. No.: B145443
CAS No.: 128364-91-0
M. Wt: 117.19 g/mol
InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1,3-propanediamine is a useful research compound. Its molecular formula is C5H15N3 and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15N3 B145443 N-(2-Aminoethyl)-1,3-propanediamine CAS No. 128364-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065522
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Molecular Weight

117.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13531-52-7
Record name 3-(Aminopropyl)ethylenediamine
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(2-aminoethyl)-
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name N-(2-aminoethyl)-1,3-propanediamine
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Record name N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
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Foundational & Exploratory

"N-(2-Aminoethyl)-1,3-propanediamine" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine compound. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical visualization of key information.

Compound Identification and Structure

This compound, also known by synonyms such as 1,4,8-triazaoctane and 3-(aminopropyl)ethylenediamine, is a linear polyamine with three amine functional groups: two primary and one secondary.[1] Its structure is fundamental to its chemical behavior, particularly its role as a chelating and templating agent.[2][3][4]

IdentifierValue
IUPAC Name N'-(2-aminoethyl)propane-1,3-diamine[1]
CAS Number 13531-52-7[3][4][5]
Molecular Formula C₅H₁₅N₃[1][3][6]
Molecular Weight 117.19 g/mol [1][3][5][6]
InChI Key DTSDBGVDESRKKD-UHFFFAOYSA-N[5]
Canonical SMILES C(CN)CNCCN[1]

Physicochemical Properties

The compound exists as a liquid at standard temperature and pressure.[5] Its key physical and chemical properties are summarized below.

Physical Properties
PropertyValueConditions
Form Liquid[5]Ambient
Density 0.928 g/mL[2][5][7][8]at 25 °C
Boiling Point 221 °C[8]
Melting Point 10 °C[8]
Flash Point 97 °C (206.6 °F)[5]Closed Cup
Refractive Index 1.4815[2][5][7]at 20 °C
Chemical Properties
PropertyValue
pKa (Dissociation Constants) Experimental values have been determined between 298.15 K and 313.15 K.[9]
Hydrogen Bond Donors 3[1]
XLogP3-AA -1.7[1]

Safety and Handling

This compound is classified as a hazardous substance, requiring careful handling and appropriate personal protective equipment (PPE).

GHS Hazard Classification
Hazard ClassStatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]Danger[5]
Acute Toxicity, Dermal (Category 2)H310: Fatal in contact with skin[1]Danger[5]
Skin Corrosion/Irritation (Category 1A)H314: Causes severe skin burns and eye damage[1]Danger[5]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[1]Danger[5]

This table represents a summary of primary hazards; users must consult the full Safety Data Sheet (SDS) before use.[10]

Handling and Storage
  • Handling : Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection (faceshields, goggles).[10] Avoid breathing vapors or mists.[11]

  • Storage : Store below +30°C in a dry, cool, and well-ventilated place.[2][11] Keep containers tightly closed. The material is classified under Storage Class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing data. The following sections outline methodologies for determining key properties.

Determination of Dissociation Constants (pKa)

The pKa values of polyamines like this compound are critical for understanding their behavior in solution. A common method is potentiometric titration.[9]

Methodology:

  • Preparation of Solutions : Prepare an aqueous solution of the amine of known concentration (e.g., 0.01 M). Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration : Calibrate a pH meter using standard buffer solutions at the desired experimental temperature.

  • Titration : Place the amine solution in a thermostated vessel maintained at a constant temperature (e.g., 298.15 K).[9] Insert the calibrated pH electrode.

  • Data Acquisition : Add the acid titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triamine, multiple inflection points and corresponding pKa values will be observed.

  • Thermodynamic Properties : Repeat the titration at different temperatures (e.g., 298.15 K to 313.15 K) to determine thermodynamic properties like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation using the van't Hoff equation.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_amine Prepare Amine Solution calibrate Calibrate pH Meter prep_amine->calibrate prep_hcl Prepare HCl Titrant titrate Perform Titration at Temp T1 prep_hcl->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot calc_pka Calculate pKa Values plot->calc_pka G cluster_properties Core Properties cluster_applications Applications A This compound B Identifiers (CAS, Formula, etc.) A->B is identified by C Physicochemical (Density, BP, pKa) A->C exhibits D Safety & Handling (GHS, PPE) A->D requires E Templating Agent (e.g., Iron Phosphites) A->E is used as F Coordination Chemistry (Ligand for Metals) A->F functions in

References

An In-depth Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine with significant potential in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis protocols, and biological applications.

Chemical Structure and Properties

This compound, also known by its IUPAC name N'-(2-aminoethyl)propane-1,3-diamine, is a linear polyamine with three amine groups.[1][2] Its chemical structure and key properties are summarized below.

Chemical Structure:

Physicochemical and Identification Data:

PropertyValueReference
IUPAC Name N'-(2-aminoethyl)propane-1,3-diamine[1][2]
CAS Number 13531-52-7[1][3]
Molecular Formula C5H15N3[1][4]
Molecular Weight 117.19 g/mol [1][4]
Appearance Liquid[5]
Density 0.928 g/mL at 25 °C[5]
Boiling Point 221 °C
Melting Point 10 °C
Refractive Index n20/D 1.4815[5]
SMILES C(CN)CNCCN[2][4]
InChI InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2[2]
InChIKey DTSDBGVDESRKKD-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting intermediate. The following is a generalized experimental protocol based on established patent literature.

Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine

This step involves the Michael addition of acrylonitrile to ethylenediamine.

  • Materials:

    • Ethylenediamine

    • Acrylonitrile

    • Monohydric alcohol (e.g., methanol, ethanol) as solvent (optional)

  • Procedure:

    • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethylenediamine (and solvent if used).

    • Slowly add acrylonitrile to the ethylenediamine solution while maintaining the temperature between 30-70 °C. The molar ratio of ethylenediamine to acrylonitrile is typically maintained at approximately 1:2.

    • The addition is carried out over a period of 2-6 hours.

    • After the addition is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion. Progress can be monitored by techniques such as gas chromatography (GC).

    • The resulting product is a mixture containing N,N'-bis(2-cyanoethyl)ethylenediamine.

Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine

The dinitrile intermediate is then reduced to the corresponding primary amine.

  • Materials:

    • N,N'-bis(2-cyanoethyl)ethylenediamine mixture from Step 1

    • Raney Nickel or other suitable hydrogenation catalyst

    • Solvent (e.g., ethanol, methanol)

    • Hydrogen gas

    • Solid alkali (e.g., NaOH, KOH) (optional, to improve selectivity)

  • Procedure:

    • The crude N,N'-bis(2-cyanoethyl)ethylenediamine mixture is transferred to a high-pressure hydrogenation reactor.

    • The Raney Nickel catalyst is added to the reactor.

    • The reactor is sealed and purged with nitrogen, followed by hydrogen.

    • The hydrogenation is carried out at a temperature range of 50-150 °C and a hydrogen pressure of 3-10 MPa.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • After cooling and venting the reactor, the catalyst is filtered off.

Purification

The crude this compound is purified by fractional distillation under reduced pressure (vacuum distillation) to obtain the final product with high purity.

Applications in Drug Development

This compound and its derivatives exhibit a range of biological activities and hold promise as scaffolds and ligands in the development of new therapeutic agents.

Anticancer and Antimicrobial Activity of Metal Complexes

Transition metal complexes of this compound have demonstrated significant potential as anticancer and antimicrobial agents. A study on complexes with Mn(II), Ni(II), Cu(II), Zn(II), Rh(III), and Cd(II) revealed their biological efficacy.

Anticancer Activity:

The in vitro anticancer activity of these complexes was evaluated against the human liver cancer cell line (HEPG2). The Cadmium(II) complex, in particular, showed notable activity.

CompoundIC50 (µg/mL) against HEPG2 cells
[Cd(AEPD)Cl2]10.2
[Zn(AEPD)Cl2]25.5
[Cu(AEPD)Cl2]30.1
[Ni(AEPD)2]Cl245.2
Mn(II) and Rh(III) complexesNo activity

AEPD: this compound

Antimicrobial Activity:

The complexes were also screened for their antibacterial and antifungal properties. The results, presented as the diameter of the inhibition zone, indicate broad-spectrum activity for some of the complexes.

CompoundStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Candida albicans (mm)
[Rh(AEPD)Cl2]Cl2522201816
[Cd(AEPD)Cl2]2220181618
[Cu(AEPD)Cl2]1816151314
[Zn(AEPD)Cl2]1614131112
[Ni(AEPD)2]Cl2141211910
[Mn(AEPD)Cl2]1210978
Mechanism of Action of Metal Complexes: Induction of Apoptosis

The anticancer activity of metal complexes, including those with this compound, is often attributed to the induction of apoptosis in cancer cells.[6] This process can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS).[6] The binding of these metal complexes to cellular components can lead to an increase in intracellular ROS levels, which in turn can damage cellular macromolecules like DNA and proteins, and disrupt mitochondrial function. This ultimately leads to the activation of caspase cascades and programmed cell death.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation cluster_purification Purification ethylenediamine Ethylenediamine intermediate N,N'-bis(2-cyanoethyl)ethylenediamine ethylenediamine->intermediate + Acrylonitrile (Michael Addition) acrylonitrile Acrylonitrile final_product This compound intermediate->final_product + H2 (Raney Ni) purified_product Pure Product final_product->purified_product Vacuum Distillation

Caption: General workflow for the synthesis of this compound.

Proposed Apoptotic Pathway of Metal Complexes

This diagram outlines a plausible signaling pathway for the induction of apoptosis by this compound metal complexes.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion metal_complex [M(AEPD)Xn]] Metal Complex ros Increased ROS (Reactive Oxygen Species) metal_complex->ros caspase8 Caspase-8 Activation metal_complex->caspase8 mito_damage Mitochondrial Damage ros->mito_damage bid Bid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 tbid tBid bid->tbid tbid->mito_damage apoptosis Apoptosis caspase3->apoptosis cytochrome_c Cytochrome c Release mito_damage->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3

Caption: Proposed mechanism of apoptosis induction by metal complexes.

References

In-Depth Technical Guide: N-(2-Aminoethyl)-1,3-propanediamine (CAS: 13531-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, with the CAS number 13531-52-7, is a linear polyamine characterized by the presence of two primary and one secondary amine groups. This trifunctional molecule serves as a versatile building block and templating agent in various fields of chemical synthesis and materials science. Its ability to form stable complexes with metal ions and to direct the formation of extended inorganic-organic hybrid structures makes it a compound of significant interest. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and key applications, with a focus on detailed experimental protocols and the visualization of relevant processes.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13531-52-7[1][2]
Molecular Formula C₅H₁₅N₃[3][4]
Molecular Weight 117.19 g/mol [2][3]
Appearance Colorless to light yellow liquid
Density 0.928 g/mL at 25 °C[2]
Boiling Point 222 °C
Melting Point -25 °C
Flash Point 97 °C (closed cup)[2]
Refractive Index (n20/D) 1.4815[2]
SMILES NCCCNCCN[4]
InChIKey DTSDBGVDESRKKD-UHFFFAOYSA-N[4]

Safety Information:

This compound is a corrosive and toxic substance that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

GHS ClassificationHazard StatementsPrecautionary StatementsReference
Acute Toxicity, Dermal (Category 1)H310: Fatal in contact with skinP262: Do not get in eyes, on skin, or on clothing.
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Corrosion (Category 1A)H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Chemical Synthesis

The synthesis of this compound typically involves a two-step process: the cyanoethylation of an appropriate amine followed by the reduction of the resulting nitrile. A common route starts from the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation.

General Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as a two-step process.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction Ethylenediamine Ethylenediamine Reaction1 Reaction Ethylenediamine->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 N-(2-cyanoethyl)ethylenediamine N-(2-cyanoethyl)ethylenediamine Reaction1->N-(2-cyanoethyl)ethylenediamine Hydrogenation Hydrogenation (e.g., Raney Nickel) N-(2-cyanoethyl)ethylenediamine->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Cyanoethylation of Ethylenediamine

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place ethylenediamine.

  • Slowly add acrylonitrile to the ethylenediamine, maintaining the reaction temperature between 20-40 °C. The molar ratio of ethylenediamine to acrylonitrile should be carefully controlled to favor the formation of the desired mono-cyanoethylated product.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

  • The resulting product mixture contains N-(2-cyanoethyl)ethylenediamine along with other cyanoethylated products.

Step 2: Hydrogenation of N-(2-cyanoethyl)ethylenediamine

  • Transfer the crude N-(2-cyanoethyl)ethylenediamine mixture to a high-pressure autoclave.

  • Add a suitable hydrogenation catalyst, such as Raney Nickel or a cobalt-based catalyst.

  • Pressurize the autoclave with hydrogen gas to a pressure of 50-150 bar.

  • Heat the reaction mixture to a temperature of 80-150 °C with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave, release the pressure, and filter the catalyst.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Applications in Materials Science

A primary application of this compound is its use as a structure-directing agent (SDA) or template in the hydrothermal synthesis of inorganic-organic hybrid materials, particularly open-framework metal phosphates.

Role as a Templating Agent

In hydrothermal synthesis, the protonated form of this compound, [(C₅H₁₈N₃)]³⁺, acts as a template around which the inorganic framework self-assembles. The size, shape, and charge distribution of the organic amine influence the resulting structure of the inorganic material, leading to the formation of porous materials with well-defined channels and cavities.

G cluster_0 Hydrothermal Synthesis Metal_Precursor Metal Precursor (e.g., FeCl₃) Hydrothermal_Reaction Hydrothermal Reaction Metal_Precursor->Hydrothermal_Reaction Phosphorus_Source Phosphorus Source (e.g., H₃PO₃) Phosphorus_Source->Hydrothermal_Reaction Template This compound (Template) Template->Hydrothermal_Reaction Framework Open-Framework Iron(III) Phosphite {(C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O} Hydrothermal_Reaction->Framework

Caption: Role of this compound as a template.

Experimental Protocol: Synthesis of an Open-Framework Iron(III) Phosphite

The following protocol is based on the synthesis of (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O as described in the literature.[6]

Materials:

  • Iron(III) chloride (FeCl₃)

  • Phosphorous acid (H₃PO₃)

  • This compound

  • Deionized water

Procedure:

  • In a typical synthesis, a mixture of FeCl₃, H₃PO₃, this compound, and deionized water is prepared in a specific molar ratio.

  • The mixture is stirred until a homogeneous solution is obtained.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (e.g., 170 °C) for a defined period (e.g., 3 days).

  • After the reaction, the autoclave is cooled slowly to room temperature.

  • The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

Potential Role in Biological Systems

While the primary applications of this compound are in materials chemistry, its classification as a polyamine suggests potential interactions with biological macromolecules. Polyamines are known to play crucial roles in various cellular processes, including DNA stabilization and recombination.

Stimulation of RecA-Mediated DNA Recombination

Research has shown that polyamines can stimulate RecA-mediated homologous recombination.[1][7] The proposed mechanism involves the condensation of duplex DNA by the polyamines, which facilitates the search for homology by the RecA-ssDNA filament and stabilizes the recombination intermediates.

G Polyamines Polyamines (e.g., N-(2-Aminoethyl)- 1,3-propanediamine) Condensed_dsDNA Condensed dsDNA Polyamines->Condensed_dsDNA induces condensation dsDNA Duplex DNA (dsDNA) dsDNA->Condensed_dsDNA Homology_Search Homology Search Condensed_dsDNA->Homology_Search RecA_ssDNA RecA-ssDNA Filament RecA_ssDNA->Homology_Search Strand_Exchange DNA Strand Exchange Homology_Search->Strand_Exchange

Caption: Proposed mechanism of polyamine-stimulated RecA-mediated recombination.

Experimental Protocol: Tethered Particle Motion (TPM) Assay

The effect of polyamines on RecA-mediated recombination can be studied at the single-molecule level using Tethered Particle Motion (TPM).[1][7]

General Procedure:

  • DNA Tether Preparation: A single DNA molecule is tethered between a microscope slide and a microscopic bead. One end of the DNA is biotinylated for attachment to a streptavidin-coated slide, and the other end is labeled with digoxigenin for attachment to an anti-digoxigenin-coated bead.

  • Flow Cell Assembly: The experiment is conducted in a microfluidic flow cell that allows for the exchange of buffers and reagents.

  • RecA Filament Formation: A solution containing RecA protein and ATP (or a non-hydrolyzable analog like ATPγS) is introduced into the flow cell to allow the formation of RecA filaments on a single-stranded DNA (ssDNA) molecule.

  • Homologous Duplex DNA Introduction: A solution containing the homologous double-stranded DNA (dsDNA) and the polyamine of interest (e.g., this compound) is then introduced.

  • Data Acquisition: The Brownian motion of the tethered bead is tracked using video microscopy. Changes in the extent of the bead's motion correspond to changes in the length of the DNA tether, which are indicative of RecA binding, DNA pairing, and strand exchange.

  • Data Analysis: The time traces of the bead's motion are analyzed to determine the kinetics and efficiency of the recombination reaction in the presence and absence of the polyamine.

Conclusion

This compound is a valuable chemical compound with well-defined physicochemical properties and important applications, particularly as a templating agent in the synthesis of novel inorganic-organic hybrid materials. Its potential role in biological processes, such as DNA recombination, warrants further investigation. This technical guide provides a foundational resource for researchers working with this compound, offering key data and outlining experimental methodologies to facilitate its use in scientific discovery and technological innovation. Further research to elucidate detailed synthetic protocols and to explore its full range of applications is encouraged.

References

"N-(2-Aminoethyl)-1,3-propanediamine" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Researchers and Scientists

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-1,3-propanediamine, a versatile templating agent. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a linear aliphatic amine with three amine functional groups. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 117.19 g/mol [1][2]
Molecular Formula C₅H₁₅N₃[1][2]
CAS Number 13531-52-7[1][2]
Density 0.928 g/mL at 25 °C[2]
Refractive Index n20/D 1.4815[2]
Purity ≥96% to 97%[1]
Form Liquid

Alternate names for this compound include 3-(2-Aminoethylamino)propylamine.[1] It is primarily utilized as a templating agent in chemical synthesis.[1]

Compound Identification Workflow

The logical workflow for the identification and characterization of this compound involves several key analytical steps. The following diagram illustrates a typical process.

cluster_0 Identification Workflow start Sample of This compound spectroscopy Spectroscopic Analysis (e.g., NMR, IR) start->spectroscopy chromatography Chromatographic Analysis (e.g., GC-MS) start->chromatography phys_chem Physicochemical Tests (Density, Refractive Index) start->phys_chem confirmation Structure and Purity Confirmation spectroscopy->confirmation chromatography->confirmation phys_chem->confirmation end Verified Compound confirmation->end

Caption: Logical workflow for the identification and purity confirmation of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to its application as a templating agent in the synthesis of materials such as zeolites or metal-organic frameworks. Researchers should consult specialized literature in these fields for detailed methodologies.

Signaling Pathways

Based on available data, this compound is a synthetic chemical compound used in materials science. There is no documented evidence of its involvement in biological signaling pathways. Its primary application lies in its chemical structure to direct the formation of other complex structures.[1]

Safety and Handling

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[1] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for N-(2-Aminoethyl)-1,3-propanediamine, a valuable polyamine intermediate in various chemical and pharmaceutical applications. The synthesis is predominantly a two-step process involving the cyanoethylation of ethylenediamine followed by the hydrogenation of the resulting nitrile intermediate.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

  • Cyanoethylation: Ethylenediamine (EDA) is reacted with acrylonitrile (ACN) in a Michael addition reaction. This step yields a mixture of cyanoethylated products, primarily N-(2-cyanoethyl)-1,2-ethylenediamine and N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine. The reaction conditions can be controlled to favor the formation of the desired intermediate.

  • Hydrogenation: The resulting cyanoethylated mixture is then subjected to catalytic hydrogenation. This process reduces the nitrile groups to primary amines, yielding a mixture of polyamines, including the target molecule, this compound.

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Cyanoethylation EDA Ethylenediamine (EDA) CNEDA_mix Cyanoethylated Intermediates (e.g., N,N'-bis(cyanoethyl)-1,2-ethylenediamine) EDA->CNEDA_mix + H₂O ACN Acrylonitrile (ACN) ACN->CNEDA_mix AEPD This compound (AEPD) CNEDA_mix->AEPD Byproducts Other Polyamines (e.g., N,N'-ethylenebis(1,3-propanediamine)) CNEDA_mix->Byproducts + H₂ / Catalyst + NH₃

Figure 1: Two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediates, as derived from available literature.

ParameterValueStageNotesReference
Cyanoethylation
EDA:ACN Molar Ratio~1:2CyanoethylationA 2:1 molar ratio of ACN to EDA is commonly used.[1]
Water Concentration2-30 wt%CyanoethylationThe presence of water improves selectivity towards N,N'-bis(2-cyanoethyl)-ethylenediamine.[1]
Reaction Temperature25-50°CCyanoethylationThe reaction is exothermic and temperature control is important.[1]
Hydrogenation
Hydrogen Pressure6 to 110 bar (30 to 70 bar preferred)HydrogenationHigh pressure is required for the reduction of the nitrile groups.[1]
Reaction Temperature70 to 150°C (100 to 130°C preferred)HydrogenationElevated temperatures are necessary to achieve a reasonable reaction rate.[1]
CatalystRaney Cobalt, Raney Nickel, Co-ZnHydrogenationThese are common catalysts for nitrile hydrogenation.[1]
Product Yield70% this compoundHydrogenationThe hydrogenation of the cyanoethylated product yields a mixture of amines.[1]
Byproduct Yield20% N,N′-ethylenebis(1,3-propanediamine)HydrogenationThis is a significant byproduct of the hydrogenation step.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Cyanoethylation of Ethylenediamine (Batch Process)

This protocol is based on a representative laboratory-scale synthesis.

Materials:

  • Ethylenediamine (EDA)

  • Acrylonitrile (ACN)

  • Deionized Water

  • Nitrogen gas

  • 100 ml glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feed inlet.

Procedure:

  • Charge the 100 ml glass reactor with 18.4 g (0.31 mol) of ethylenediamine (EDA).

  • Purge the reactor with nitrogen for several minutes to create an inert atmosphere.

  • Start the agitator and heat the reactor to 50°C.

  • Once the temperature reaches 50°C, begin pumping 32.43 g (0.61 mol) of acrylonitrile (ACN) into the reactor over a period of 2 hours.

  • After the addition of ACN is complete, cool the reaction mixture.

  • The resulting product, a mixture of cyanoethylated ethylenediamines, can be analyzed by gas chromatography (GC) to determine the composition.

Step 2: Hydrogenation of Cyanoethylated Intermediates

This protocol outlines a general procedure for the catalytic hydrogenation of the nitrile intermediates.

Materials:

  • Cyanoethylated ethylenediamine mixture (from Step 1)

  • Ammonia (NH₃)

  • Hydrogen (H₂)

  • Raney Cobalt or Raney Nickel catalyst

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave with the cyanoethylated ethylenediamine mixture.

  • Add the hydrogenation catalyst (e.g., Raney Cobalt 2724). The catalyst loading is typically a small percentage of the substrate weight.

  • Add liquid ammonia to the reactor. Ammonia helps to suppress side reactions and improve the selectivity towards primary amines.

  • Seal the reactor and purge it with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-70 bar).

  • Heat the reactor to the target temperature (e.g., 100-130°C) while stirring.

  • Maintain the reaction at the set temperature and pressure until the reaction is complete, which is typically determined by the cessation of hydrogen uptake.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting product mixture, containing this compound, can be purified by fractional distillation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

Experimental_Workflow cluster_cyanoethylation Cyanoethylation Stage cluster_hydrogenation Hydrogenation Stage charge_reactor Charge Reactor with EDA purge_n2 Purge with Nitrogen charge_reactor->purge_n2 heat_reactor Heat to 50°C purge_n2->heat_reactor add_acn Add ACN over 2 hours heat_reactor->add_acn cool_mixture Cool Reaction Mixture add_acn->cool_mixture analyze_gc Analyze by GC cool_mixture->analyze_gc charge_autoclave Charge Autoclave with Intermediate analyze_gc->charge_autoclave Product from Step 1 add_catalyst_nh3 Add Catalyst and NH₃ charge_autoclave->add_catalyst_nh3 pressurize_h2 Pressurize with H₂ add_catalyst_nh3->pressurize_h2 heat_react Heat and React pressurize_h2->heat_react cool_vent Cool and Vent heat_react->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst purify Purify by Distillation filter_catalyst->purify

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on N-(2-Aminoethyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: N-(2-Aminoethyl)-1,3-propanediamine, a linear polyamine with the CAS number 13531-52-7, serves as a versatile compound in both chemical synthesis and biomedical research.[1] While it finds application as a templating agent and a ligand in coordination chemistry, its most significant role in drug development is as the parent amine for the nitric oxide (NO) donor, DETA-NONOate.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, common applications, and, crucially, its function as a platform for the controlled release of nitric oxide for therapeutic and research purposes. We will explore the mechanism of action of its NONOate derivative, relevant signaling pathways, and detailed experimental protocols.

Physicochemical Properties

This compound is a liquid at room temperature with characteristic amine properties.[1][4] Its structure features three amine groups, providing multiple sites for chemical modification.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
IUPAC Name N'-(2-aminoethyl)propane-1,3-diamine[5]
Synonyms 1,4,8-triazaoctane, N3 Amine[5]
CAS Number 13531-52-7[1][3]
Molecular Formula C₅H₁₅N₃[5][6]
Molecular Weight 117.19 g/mol [1][5][6]
Form Liquid[1]
Density 0.928 g/mL at 25 °C[1][3][4]
Boiling Point 221 °C[4]
Melting Point 10 °C[4]
Refractive Index n20/D 1.4815[1][3]
Flash Point 205 °F (96.1 °C)[4]
SMILES String NCCCNCCN[1]

Synthesis and Applications

General Synthesis

While specific, high-yield synthetic routes are often proprietary, polyamines like this compound are typically synthesized through processes involving the reaction of diamines with haloalkanes or through reductive amination pathways. A common industrial approach involves the reaction of acrylonitrile with ethylenediamine followed by hydrogenation.

Applications in Chemical Synthesis

This compound is utilized as a templating agent in the synthesis of materials like open framework iron(III) phosphites.[1][3] It also serves as a ligand in the preparation of coordination compounds, such as dinitrocobalt(III) complexes.[1][3]

Foundation for DETA-NONOate

The primary application for this amine in drug development and biomedical research is its role as the structural backbone for the nitric oxide donor (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl) aminio] diazen-1-ium-1,2-diolate, commonly known as DETA-NONOate.[2][7] This compound is a diazeniumdiolate that releases nitric oxide in a controlled, pH-dependent manner upon decomposition in aqueous solutions.[2]

DETA_NONOate_Decomposition DETA_NONOate DETA-NONOate Parent_Amine This compound DETA_NONOate->Parent_Amine Decomposition NO 2 Nitric Oxide (NO) DETA_NONOate->NO H2O Aqueous Solution (pH-dependent) H2O->DETA_NONOate

Figure 1: pH-dependent decomposition of DETA-NONOate.

Role in Drug Development: DETA-NONOate as an NO Donor

DETA-NONOate is widely used to study the physiological and pathological effects of nitric oxide due to its predictable and slow release profile.[2][8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and inflammatory responses.[2]

Table 2: Selected Biological Activities and Experimental Doses of DETA-NONOate

Biological EffectModel SystemEffective Concentration / DoseReference
Antidepressant-like effectYoung adult mice0.4 mg/kg, i.p.[7]
Neuroprotection against H₂O₂Rat cortical neurons1-10 µM[9]
Inhibition of MMP-9Rat aortic smooth muscle cellsNot specified[10]
VasodilationIsolated rat mesenteric arteryNot specified[10]
Growth inductionMycobacterium abscessus100 µM[8]
Nociceptive effectRat formalin model15-150 µ g/rat , i.c.v.[8]
Neuroprotection and Antidepressant Effects

Research has demonstrated that exogenous NO from donors like DETA-NONOate can exert neuroprotective effects against oxidative damage.[9] Furthermore, it has been shown to produce antidepressant-like effects in animal models by stimulating neurogenesis in the hippocampus.[7]

Cardiovascular Applications

Nitric oxide is a potent vasodilator, and DETA-NONOate is used to study its effects on blood vessels and its potential in treating conditions like pulmonary hypertension and improving outcomes of coronary artery bypass grafting.[2][10] It can also inhibit matrix metalloproteinase-9 (MMP-9), which is involved in vessel wall remodeling.[10]

Signaling Pathways and Mechanism of Action

The biological effects of the NO released from DETA-NONOate are often mediated through the canonical NO/sGC/cGMP signaling pathway.

NO_Signaling_Pathway cluster_source NO Source cluster_cell Target Cell DETA_NONOate DETA-NONOate NO_Release Nitric Oxide (NO) DETA_NONOate->NO_Release Decomposition sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Diffusion into cell cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Cellular Response (e.g., Neuroprotection, Vasodilation) PKG->Response

Figure 2: The canonical NO/sGC/cGMP signaling pathway.

This pathway is central to its neuroprotective effects. DETA-NONOate releases NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC).[9] Activated sGC catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which phosphorylates downstream targets to elicit a cellular response, such as inhibiting apoptosis and promoting cell survival.[9]

Experimental Protocols

Protocol: Assessing Neuroprotective Effects of DETA-NONOate

This protocol is adapted from studies investigating NO-mediated cytoprotection against hydrogen peroxide (H₂O₂)-induced neurotoxicity.[9]

  • Cell Culture: Primary cortical neurons are harvested from neonatal rats and cultured for one week in appropriate media.

  • Pre-treatment: Culture media is replaced, and cells are pre-incubated with DETA-NONOate (1-10 µM) for a period of 30 minutes to 1 hour. Control groups receive vehicle only. To confirm pathway dependency, specific inhibitor groups can be included, such as pre-incubation with the sGC inhibitor ODQ.

  • Induction of Injury: Hydrogen peroxide (H₂O₂) is added to the cultures at a final concentration of 20-100 µM to induce oxidative stress and neuronal cell death.

  • Incubation: Cells are incubated for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment of Viability: Cell viability is quantified using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: Viability in DETA-NONOate-treated groups is compared to the H₂O₂-only control group to determine the degree of neuroprotection.

Experimental_Workflow start Start: Culture Rat Cortical Neurons (1 week) pretreatment Pre-treatment Groups: 1. Vehicle (Control) 2. DETA-NONOate (1-10 µM) 3. ODQ + DETA-NONOate start->pretreatment injury Induce Injury: Add H₂O₂ (20-100 µM) to all groups pretreatment->injury incubation Incubate for 24 hours injury->incubation assay Assess Cell Viability (e.g., MTT or LDH Assay) incubation->assay analysis Data Analysis: Compare viability vs. Control assay->analysis end End analysis->end

Figure 3: Workflow for a neuroprotection assay.

Conclusion

This compound is a compound of significant interest, primarily as the precursor to the widely used nitric oxide donor, DETA-NONOate. Its stable chemical structure allows for the predictable, slow release of NO, making it an invaluable tool for researchers in neuroscience, cardiovascular biology, and pharmacology. Understanding the properties of the parent amine is fundamental to appreciating the behavior and therapeutic potential of its NO-donating derivative. The continued study of this and similar compounds holds promise for the development of novel therapeutics targeting NO-mediated signaling pathways.

References

An In-depth Technical Guide to N'-(2-aminoethyl)propane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N'-(2-aminoethyl)propane-1,3-diamine, a versatile polyamine with significant applications in coordination chemistry and materials science. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a tridentate ligand.

IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine

Chemical and Physical Properties

The physical and chemical properties of N'-(2-aminoethyl)propane-1,3-diamine are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical Properties
PropertyValueSource(s)
Molecular Formula C5H15N3PubChem
Molecular Weight 117.19 g/mol PubChem
Appearance Colorless liquidFisher Scientific
Boiling Point 222 °C (432 °F; 495 K)PubChem
Melting Point -15 °C (5 °F; 258 K)PubChem
Density 0.928 g/cm³PubChem
Refractive Index 1.483PubChem
Flash Point 97 °C (207 °F; 370 K)Sigma-Aldrich
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 13531-52-7PubChem
InChI InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2PubChem
InChIKey DTSDBGVDESRKKD-UHFFFAOYSA-NPubChem
SMILES NCCCNCCNPubChem

Experimental Protocols

Representative Synthesis of N'-(2-aminoethyl)propane-1,3-diamine

This protocol describes a representative two-step industrial synthesis method adapted from patent literature, involving the cyanoethylation of ethylenediamine followed by catalytic hydrogenation.

Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine

  • In a well-ventilated fume hood, a flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with ethylenediamine.

  • The flask is cooled in an ice bath to maintain a temperature of 10-15 °C.

  • Acrylonitrile is added dropwise from the dropping funnel to the cooled ethylenediamine with continuous stirring. The molar ratio of acrylonitrile to ethylenediamine should be carefully controlled to favor the desired product.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the completion of the reaction.

  • The resulting crude N,N'-bis(2-cyanoethyl)ethylenediamine is then purified by vacuum distillation.

Step 2: Catalytic Hydrogenation to N'-(2-aminoethyl)propane-1,3-diamine

  • The purified N,N'-bis(2-cyanoethyl)ethylenediamine from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.

  • A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to a pressure of 50-100 atm.

  • The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring.

  • The progress of the hydrogenation is monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.

  • After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting crude N'-(2-aminoethyl)propane-1,3-diamine is purified by vacuum distillation to yield the final product.

Synthesis of a Zinc(II) Coordination Complex

This protocol details the synthesis of a zinc(II) complex using N'-(2-aminoethyl)propane-1,3-diamine as a tridentate ligand.

  • Preparation of the Ligand Solution: N'-(2-aminoethyl)propane-1,3-diamine (0.234 g, 2 mmol) is dissolved in 10 mL of ethanol in a clean beaker.

  • Preparation of the Metal Salt Solution: Zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) is dissolved in 10 mL of ethanol in a separate beaker.

  • Complexation Reaction: The ethanolic solution of zinc(II) nitrate is slowly added to the ligand solution with constant stirring at room temperature.

  • Crystallization: The resulting mixture is stirred for 30 minutes, after which it is left undisturbed to allow for the slow evaporation of the solvent at room temperature.

  • Isolation and Characterization: Colorless crystals of the zinc(II) complex will form over a period of several days. The crystals are then isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator. The structure and properties of the complex can be further characterized by techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis.

Visualization of a Key Application: Tridentate Coordination

N'-(2-aminoethyl)propane-1,3-diamine is widely utilized as a tridentate ligand in coordination chemistry. Its three nitrogen atoms can coordinate with a single metal center, forming stable chelate rings. This property is fundamental to its application in the synthesis of metal complexes with diverse catalytic and material properties. The following diagram illustrates this coordination process.

Tridentate_Coordination cluster_reactants Reactants cluster_product Product cluster_legend Legend Metal_Ion Metal Ion (M) Complex [M(N'-(2-aminoethyl)propane-1,3-diamine)] complex Metal_Ion->Complex Coordination Ligand N'-(2-aminoethyl)propane-1,3-diamine Ligand->Complex L_node Ligand M_node Metal Ion C_node Coordination Complex

Caption: Coordination of N'-(2-aminoethyl)propane-1,3-diamine to a metal ion.

"N-(2-Aminoethyl)-1,3-propanediamine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-Aminoethyl)-1,3-propanediamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from established chemical databases and safety documentation.

Chemical Identity

This compound is a triamine containing both primary and secondary amine functional groups. Its linear structure and the spacing of its nitrogen atoms make it a useful building block and templating agent in chemical synthesis.[1][2][3]

IdentifierValue
IUPAC Name N'-(2-aminoethyl)propane-1,3-diamine[4]
CAS Number 13531-52-7[1][4]
EC Number 236-882-0[4]
Molecular Formula C₅H₁₅N₃[1][2][4][5]
Molecular Weight 117.19 g/mol [1][2][4]
Synonyms 1,4,8-triazaoctane, 3-azahexane-1,6-diamine, 3-(2-Aminoethylamino)propylamine[1][4]
SMILES NCCCNCCN[5]
InChI 1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2[4]
InChIKey DTSDBGVDESRKKD-UHFFFAOYSA-N[4][5]

Physical Properties

The compound is a liquid at room temperature with a characteristic amine odor. Key physical properties are summarized below.

PropertyValueConditions
Appearance LiquidAmbient
Density 0.928 g/mLat 25 °C
Boiling Point 221 °C[6]
Melting Point 10 °C[6]
Flash Point 97 °C (206.6 °F)[3]Closed cup
Refractive Index 1.4815[2]at 20 °C

Chemical Properties and Reactivity

This compound exhibits reactivity typical of primary and secondary amines. It is a combustible liquid.

  • Reactivity : As a polyamine, it can react with acids to form salts. The lone pairs on the nitrogen atoms make it a good nucleophile and a chelating agent for metal ions.

  • Applications in Synthesis : It has been utilized as a templating agent in the synthesis of novel open-framework iron(III) phosphites.[2][3] It has also been used in the preparation of dinitrocobalt(III) complexes.[3]

  • Stability : The compound is stable under normal storage conditions.[7]

  • Incompatibilities : It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, the following sections describe standard methodologies that are broadly applicable for determining the key physical properties listed above.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation. The procedure involves heating the liquid to its boiling point, allowing the vapor to condense, and recording the temperature at which the liquid-vapor equilibrium is maintained.

Methodology:

  • Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Place a sample of this compound into the round-bottom flask along with boiling chips.

  • Heat the flask gently.

  • Record the temperature when the vapor condensation front is stable on the thermometer bulb. This temperature is the boiling point.

Determination of Density

A pycnometer or a digital density meter is typically used for the precise measurement of liquid density.

Methodology (using a pycnometer):

  • Clean, dry, and weigh the empty pycnometer (m₁).

  • Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25°C) until it reaches thermal equilibrium. Weigh the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer. Fill it with this compound, bring it to the same temperature, and weigh it (m₃).

  • Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.

Determination of Refractive Index

The refractive index is measured using a refractometer, most commonly an Abbe refractometer.

Methodology:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the sample to reach the temperature of the instrument (e.g., 20°C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

G General Workflow for Physicochemical Characterization cluster_0 Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Obtain Sample of This compound B Determine Boiling Point (Distillation) A->B C Measure Density (Pycnometer) A->C D Measure Refractive Index (Refractometer) A->D E Record and Tabulate Data B->E C->E D->E F Compare with Literature Values E->F G Generate Technical Data Sheet F->G

Caption: Workflow for physicochemical property determination.

Role in Synthesis

As a polyamine with specific spacing between its nitrogen atoms, this compound can act as a template or structure-directing agent in the synthesis of materials like metal-organic frameworks or zeolites. It organizes the inorganic components into a specific structure, and is typically removed later by calcination to yield the final porous material.

G Conceptual Role as a Templating Agent reagents Inorganic Precursors (e.g., Metal Salts, Phosphites) synthesis Hydrothermal Synthesis reagents->synthesis template This compound (Template) template->synthesis intermediate Templated Intermediate (Organic-Inorganic Hybrid) synthesis->intermediate calcination Calcination (Template Removal) intermediate->calcination Heat product Final Porous Material (e.g., Iron Phosphite) calcination->product

Caption: Role of the amine as a templating agent in synthesis.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

  • GHS Hazard Classification : This compound is associated with several hazards.[4]

Hazard CodeDescriptionClass
H302Harmful if swallowed[3][4]Acute Toxicity, Oral (Cat. 4)
H310Fatal in contact with skin[3][4]Acute Toxicity, Dermal (Cat. 2)
H314Causes severe skin burns and eye damage[3][4]Skin Corrosion (Cat. 1A)
H317May cause an allergic skin reaction[3][4]Skin Sensitization (Cat. 1)
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[3][8] In case of inadequate ventilation, use a suitable respirator.[8]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Use only in well-ventilated areas.[9]

  • Storage : Store in a dry, cool, and well-ventilated place.[2][7] Keep the container tightly closed.[7] Store below +30°C.[2]

This guide provides a summary of the key technical data for this compound. For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Spectral Information of N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for N-(2-Aminoethyl)-1,3-propanediamine (CAS No: 13531-52-7), a compound relevant in various chemical synthesis and research applications. This document compiles available data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to facilitate its identification and characterization. The experimental protocols provided are based on generalized procedures for the analysis of liquid amines and may not reflect the exact conditions used to acquire the referenced spectra.

Mass Spectrometry

Mass spectrometry analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. The electron ionization (EI) mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.

Mass Spectrometry Data

The table below summarizes the major fragments observed in the electron ionization mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
30100[CH₄N]⁺
4485[C₂H₆N]⁺
5840[C₃H₈N]⁺
7360[C₃H₉N₂]⁺
8735[C₄H₁₁N₂]⁺
11710[M]⁺ (Molecular Ion)

Data is compiled from publicly available spectral databases. Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of volatile amines like this compound.

1.2.1. Sample Preparation:

  • Direct Injection: If the sample is of sufficient purity and concentration, a small volume (e.g., 1 µL) of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be directly injected.

  • Headspace Analysis: For trace analysis or in complex matrices, static headspace sampling is recommended. An aliquot of the sample is placed in a sealed vial and heated to allow the volatile amine to partition into the gas phase, which is then injected.

1.2.2. Instrumentation:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for amine analysis (e.g., a low-polarity or base-deactivated column) is used.

  • Mass Spectrometer: A mass spectrometer, typically a quadrupole analyzer, is coupled to the GC.

1.2.3. GC-MS Parameters:

ParameterTypical Value
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 30-300 amu

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Dilution Dilution in Volatile Solvent Sample->Dilution Headspace Headspace Vial Incubation Sample->Headspace Injection Injection into GC Dilution->Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Pattern Interpretation DataAcquisition->Interpretation FinalReport Final Report LibrarySearch->FinalReport Interpretation->FinalReport

A generalized workflow for the GC-MS analysis of a volatile liquid amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.23s (broad)5H-NH₂ and -NH-
~1.63quintet2H-CH₂-CH₂-CH₂-
~2.69t4H-NH-CH₂-CH₂-NH₂
~2.75t4H-NH-CH₂-CH₂-CH₂-NH₂

Spectrum referenced from a measurement in CDCl₃. Chemical shifts and multiplicities can vary with solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
33.7-CH₂-CH₂-CH₂-
41.8-NH-CH₂-CH₂-NH₂
49.5-NH-CH₂-CH₂-CH₂-NH₂
52.1-NH-CH₂-CH₂-NH₂

Spectrum referenced from a measurement in CDCl₃. Chemical shifts can vary with solvent.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid amine.

2.3.1. Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain an internal reference.

2.3.2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

2.3.3. NMR Parameters:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 8-16128-1024 (or more)
Temperature 298 K298 K

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Sample Liquid Amine Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter InsertSample Insert Sample into Magnet Filter->InsertSample LockShim Lock and Shim InsertSample->LockShim SetupExp Setup Experiment Parameters LockShim->SetupExp AcquireData Acquire FID SetupExp->AcquireData FT Fourier Transform AcquireData->FT PhaseCorrection Phase Correction FT->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Integration Integration & Peak Picking BaselineCorrection->Integration Analysis Spectral Analysis Integration->Analysis

A generalized workflow for the NMR analysis of a liquid sample.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features are the N-H and C-H stretching and bending vibrations.

IR Spectral Data

The table below lists the prominent absorption bands in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretch (primary and secondary amines)
2950 - 2850StrongC-H stretch (aliphatic)
1590MediumN-H bend (primary amine)
1470MediumC-H bend
1130MediumC-N stretch
850 - 750BroadN-H wag (primary amine)

Data compiled from publicly available spectra. Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, film, ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

3.2.1. Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of this compound directly onto the center of the ATR crystal.

3.2.2. Instrumentation:

  • An FTIR spectrometer equipped with an ATR accessory.

3.2.3. FTIR-ATR Parameters:

ParameterTypical Value
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Background Scan A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Experimental Workflow: ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing CleanCrystal Clean ATR Crystal BackgroundScan Acquire Background Spectrum CleanCrystal->BackgroundScan ApplySample Apply Liquid Sample to Crystal BackgroundScan->ApplySample AcquireSampleScan Acquire Sample Spectrum ApplySample->AcquireSampleScan ProcessSpectrum Process Spectrum (Absorbance) AcquireSampleScan->ProcessSpectrum PeakPicking Peak Picking and Analysis ProcessSpectrum->PeakPicking Interpretation Functional Group Interpretation PeakPicking->Interpretation FinalReport Final Report Interpretation->FinalReport

A generalized workflow for the ATR-FTIR analysis of a liquid sample.

Methodological & Application

Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Templating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-(2-Aminoethyl)-1,3-propanediamine as a templating agent, also known as a structure-directing agent (SDA), in the synthesis of porous materials. This linear polyamine has demonstrated utility in directing the formation of novel open-framework metal phosphates and in the functionalization of mesoporous silica materials.

Introduction

This compound is a versatile organic molecule containing three amine groups, which allows it to act as a chelating agent and a structure-directing agent in the synthesis of crystalline materials.[1] In this capacity, it organizes inorganic precursors around itself during the crystallization process, leading to specific pore structures and framework topologies. The size, shape, and charge distribution of the protonated amine influence the assembly of silicate, aluminate, or phosphate precursors into the final crystalline structure.[2] This document details its application in the synthesis of an open-framework iron(III) phosphite and in the preparation of amine-functionalized mesoporous silica, a material with significant potential for applications such as drug delivery and catalysis.

Application 1: Synthesis of an Open-Framework Iron(III) Phosphite

This compound has been successfully employed as a templating agent in the hydrothermal synthesis of a novel open-framework iron(III) phosphite with the formula (C5H18N3)[Fe3(HPO3)6]·3H2O.[3] The organic amine cations are trapped within the inorganic framework, directing its structure and stabilizing the resulting porous material.

Experimental Protocol: Hydrothermal Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O

This protocol is based on the synthesis reported by U-Chan Chung et al.[3]

Materials:

  • Iron(III) chloride hexahydrate (FeCl3·6H2O)

  • Phosphorous acid (H3PO3)

  • This compound (C5H15N3)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of iron(III) chloride hexahydrate and phosphorous acid.

    • In a separate beaker, dissolve this compound in deionized water.

  • Reaction Mixture Assembly:

    • Slowly add the this compound solution to the iron and phosphorus precursor solution while stirring continuously.

    • Adjust the pH of the final mixture if necessary, as pH is a critical parameter in zeolite and molecular sieve synthesis.[2]

  • Hydrothermal Synthesis:

    • Transfer the resulting gel into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the reaction temperature (e.g., 170 °C, a common temperature for hydrothermal synthesis).

    • Maintain the temperature for a specified duration (e.g., 3 days) to allow for crystallization.

  • Product Recovery and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Recover the solid product by filtration.

    • Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and residual template.

    • Dry the final product in an oven at a moderate temperature (e.g., 60 °C).

Data Presentation

Table 1: Quantitative Data for the Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O

ParameterValueReference
Synthesis Conditions
ReactantsFeCl3·6H2O, H3PO3, this compound[3]
Synthesis MethodHydrothermal[3]
Material Properties
Chemical Formula(C5H18N3)[Fe3(HPO3)6]·3H2O[3]
Crystal SystemTrigonal[3]
Space GroupR-3[3]
Unit Cell Parameter 'a'8.803(1) Å[3]
Unit Cell Parameter 'c'25.292(2) Å[3]

Visualization

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_recovery Product Recovery Fe_P_solution FeCl3 + H3PO3 in Water Mixing Mixing & pH Adjustment Fe_P_solution->Mixing Amine_solution This compound in Water Amine_solution->Mixing Hydrothermal Hydrothermal Treatment (Autoclave) Mixing->Hydrothermal Filtration Filtration Hydrothermal->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product Open-Framework Iron(III) Phosphite Drying->Final_Product

Caption: Hydrothermal synthesis workflow for open-framework iron(III) phosphite.

Application 2: Functionalization of Mesoporous Silica

While direct templating of mesoporous silica by this compound is not extensively documented, its derivative, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3 or NN silane), is used to introduce amine functional groups into mesoporous silica materials like MCM-41.[4] This functionalization is crucial for applications requiring surface modification, such as drug delivery, catalysis, and CO2 capture.[5] Two primary methods are employed: co-condensation and post-synthesis grafting.

Experimental Protocol: Amine Functionalization of Mesoporous Silica

Method A: Co-condensation

This one-pot synthesis method incorporates the amine functionality directly into the silica framework.[4]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3)

  • Cetyltrimethylammonium bromide (CTAB) - Surfactant

  • Ammonia solution (25%)

  • Ethanol

  • Deionized water

Procedure:

  • Micelle Formation:

    • Dissolve CTAB in deionized water and ethanol with stirring.

    • Add ammonia solution to the mixture and stir for 30 minutes.

  • Co-condensation:

    • Prepare a mixture of TEOS and AEAP3.

    • Slowly add the silane mixture to the surfactant solution under vigorous stirring.

    • Continue stirring for several hours at room temperature to form the functionalized silica precipitate.

  • Product Recovery and Template Removal:

    • Collect the solid product by filtration.

    • Wash the product with deionized water and ethanol.

    • Dry the material in an oven (e.g., at 60 °C).

    • Remove the CTAB surfactant template by either:

      • Calcination: Heat the material in a furnace to a high temperature (e.g., 550 °C) to burn off the organic template.

      • Solvent Extraction: Reflux the material in an acidic ethanol solution to extract the surfactant.

Method B: Post-synthesis Grafting

In this method, a pre-synthesized mesoporous silica is functionalized with the amine groups.[1]

Materials:

  • Pre-synthesized mesoporous silica (e.g., MCM-41)

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3)

  • Toluene (anhydrous)

Procedure:

  • Preparation of Mesoporous Silica:

    • Synthesize mesoporous silica (e.g., MCM-41) using a standard procedure (similar to the co-condensation method but without the aminosilane).

    • Remove the surfactant template by calcination or solvent extraction.

  • Grafting Reaction:

    • Disperse the dried mesoporous silica in anhydrous toluene.

    • Add AEAP3 to the suspension and reflux the mixture for several hours under an inert atmosphere.

  • Product Recovery:

    • Cool the reaction mixture and collect the functionalized silica by filtration.

    • Wash the product with toluene and ethanol to remove unreacted aminosilane.

    • Dry the final product under vacuum.

Data Presentation

Table 2: Comparison of Amine-Functionalized Mesoporous Silica Synthesis Methods

ParameterCo-condensationPost-synthesis GraftingReference
Methodology One-pot synthesisTwo-step synthesis[1]
Amine Distribution More homogeneousLess uniform, potential pore blockage[1]
Structural Ordering Can be less orderedBetter preservation of initial structure[1]
Control over Particle Size/Morphology Less controlMore control[1]

Table 3: Characterization Data for Amine-Functionalized MCM-41 (using NN Silane)

MaterialSi/NN Silane Molar RatioSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (Å)Reference
MCM-41-10800.9830.2[4]
NN-MCM-410.97400.6527.8[4]
NN-MCM-410.65800.4526.5[4]

Visualizations

G cluster_cocondensation Co-condensation Method TEOS_AEAP3 TEOS + AEAP3 Co_condense Co-condensation TEOS_AEAP3->Co_condense CTAB_sol CTAB Solution CTAB_sol->Co_condense Co_filter Filtration Co_condense->Co_filter Co_template_removal Template Removal Co_filter->Co_template_removal Co_product Functionalized Silica Co_template_removal->Co_product

Caption: Workflow for the co-condensation synthesis of amine-functionalized silica.

G cluster_postgrafting Post-synthesis Grafting Method MCM41_synth Synthesize & Calcine MCM-41 Grafting Grafting with AEAP3 in Toluene MCM41_synth->Grafting Post_filter Filtration & Washing Grafting->Post_filter Post_product Functionalized Silica Post_filter->Post_product

Caption: Workflow for the post-synthesis grafting of amine groups onto silica.

G cluster_pathway Templating Mechanism SDA This compound (SDA) Self_assembly Self-Assembly (SDA-Inorganic Interaction) SDA->Self_assembly Inorganic Inorganic Precursors (e.g., Silicates, Phosphates) Inorganic->Self_assembly Crystallization Crystallization (Hydrothermal) Self_assembly->Crystallization Template_removal Template Removal (Calcination/Extraction) Crystallization->Template_removal Porous_material Porous Material with Defined Structure Template_removal->Porous_material

References

Functionalization of N-(2-Aminoethyl)-1,3-propanediamine: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of N-(2-Aminoethyl)-1,3-propanediamine. This versatile polyamine, with its primary and secondary amine groups, serves as a valuable building block for creating novel conjugates for drug delivery, surface modification, and other biomedical applications. The protocols outlined herein are designed to be adaptable for a range of research and development needs.

Introduction

This compound is a linear polyamine featuring three amine groups with varying reactivity, making it an ideal scaffold for chemical modification. The presence of two primary amines and one secondary amine allows for regioselective functionalization under controlled conditions. This unique characteristic enables the development of complex molecular architectures, including drug conjugates, nanoparticle surface coatings, and biomaterial functionalization. The positive charge of its protonated form at physiological pH also facilitates interactions with negatively charged biological macromolecules like DNA and RNA, a property that is highly advantageous in drug and gene delivery systems.[1]

Applications in Research and Drug Development

The functionalization of this compound opens up a wide array of applications:

  • Drug Delivery: By conjugating therapeutic agents to this polyamine, their solubility, stability, and cellular uptake can be significantly enhanced. The polyamine backbone can act as a vector, targeting the polyamine transport system (PTS), which is often upregulated in cancer cells.[1][2][3] This targeted approach can increase the efficacy of anticancer drugs while minimizing systemic toxicity.[2]

  • Nanoparticle Functionalization: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, magnetic nanoparticles) imparts a positive surface charge and provides reactive handles for further conjugation of targeting ligands, imaging agents, or drugs.

  • Biomaterial Surface Modification: Functionalizing biomaterial surfaces with this polyamine can improve their biocompatibility, promote cell adhesion, and provide sites for the immobilization of bioactive molecules such as peptides and enzymes.

  • Gene Delivery: The cationic nature of the functionalized polyamine allows for efficient complexation with negatively charged nucleic acids (siRNA, plasmid DNA), facilitating their protection from enzymatic degradation and enhancing their cellular uptake for gene therapy applications.

Experimental Protocols

The following are detailed protocols for common functionalization reactions involving this compound.

Protocol 1: Acylation of this compound with an NHS-Ester

This protocol describes the reaction of the primary amine groups of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or a drug linker). The reaction results in the formation of a stable amide bond.

Materials:

  • This compound

  • NHS-ester functionalized molecule of interest

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS-ester functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • In a separate vial, dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the this compound solution.

    • While stirring, slowly add a 1.2 molar equivalent of the dissolved NHS-ester. To favor mono-substitution on one of the primary amines, use a 0.8 molar equivalent of the NHS-ester.

    • Add 2 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. The reaction can also be incubated at 4°C overnight.

  • Quenching:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS-ester.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC. The choice of column and gradient will depend on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Expected Outcome:

The reaction is expected to yield the acylated derivative of this compound. The efficiency of the reaction will depend on the specific NHS-ester used and the reaction conditions.

Protocol 2: Conjugation to Carboxylated Surfaces via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound to a carboxylated surface (e.g., nanoparticles, sensor chips, or biomaterials) using a two-step carbodiimide coupling reaction.

Materials:

  • Carboxylated substrate (e.g., nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (pH 6.0)

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Ethanolamine (pH 8.5)

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the carboxylated substrate in Activation Buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the substrate suspension. The optimal concentrations should be determined empirically, but a starting point is a 5-10 fold molar excess of EDC/NHS over the available carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the activated substrate (e.g., by centrifugation for nanoparticles) and discard the supernatant.

    • Wash the substrate twice with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Coupling of this compound:

    • Immediately resuspend the activated substrate in Coupling Buffer.

    • Add this compound to the suspension. A 10-50 fold molar excess of the amine is recommended to ensure efficient coupling.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture and incubate for 30 minutes to block any unreacted NHS-ester sites.

    • Pellet the functionalized substrate and wash three times with Washing Buffer.

  • Final Resuspension:

    • Resuspend the final functionalized substrate in a suitable storage buffer.

Data Presentation

The success of the functionalization can be quantified using various analytical techniques. The following tables provide a template for summarizing typical characterization data.

Table 1: Characterization of Acylated this compound

ParameterUnfunctionalized this compoundAcylated Product
Molecular Weight (by MS) 117.19 g/mol [4]Expected MW of Conjugate
¹H NMR (ppm) ~2.75 (t), ~2.69 (t), ~1.63 (p)[5]Appearance of new peaks corresponding to the acyl group, and shifts in the polyamine backbone peaks.
¹³C NMR (ppm) Data for unfunctionalized starting material.Appearance of new peaks from the acyl group.
FT-IR (cm⁻¹) N-H stretching (~3300-3400), C-H stretching (~2850-2950)Appearance of amide C=O stretch (~1650)
Purity (by HPLC) >97%Purity of the final product after purification.

Table 2: Characterization of Functionalized Nanoparticles

ParameterUnfunctionalized NanoparticlesFunctionalized Nanoparticles
Zeta Potential (mV) Typically negative for carboxylated particlesPositive
Hydrodynamic Diameter (nm) Initial sizeIncrease in size post-functionalization
Surface Amine Density (amines/nm²) 0Quantified by assays like ninhydrin or fluorescamine
FT-IR Spectroscopy Characteristic peaks of the core material and carboxyl groupsAppearance of N-H and amide peaks
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the core materialAppearance of N 1s peak

Visualizations

Experimental Workflows

G Workflow for Acylation of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Purification & Analysis A Dissolve NHS-Ester in DMF/DMSO C Mix Reactants with Base (TEA/DIPEA) A->C B Dissolve Polyamine in Buffer (pH 8.5) B->C D Incubate at Room Temperature (4-6h) C->D E Purify by RP-HPLC D->E F Characterize by MS and NMR E->F

Caption: Workflow for the acylation of this compound.

G Workflow for EDC/NHS Coupling to Carboxylated Surfaces cluster_activation Surface Activation cluster_coupling Amine Coupling cluster_quenching Quenching & Final Wash A Resuspend Carboxylated Surface in MES Buffer (pH 6.0) B Add EDC and NHS/Sulfo-NHS A->B C Incubate for 15-30 min B->C D Wash to Remove Excess Reagents C->D E Resuspend in PBS (pH 7.4) D->E F Add this compound E->F G Incubate for 2-4h F->G H Add Quenching Buffer (Tris/Ethanolamine) G->H I Wash 3x with PBS-T H->I J Resuspend in Storage Buffer I->J

Caption: Workflow for coupling to carboxylated surfaces.

Signaling Pathway

G Targeted Drug Delivery via the Polyamine Transport System (PTS) cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate Drug-Polyamine Conjugate PTS Polyamine Transport System (PTS) (Upregulated) Drug_Conjugate->PTS Binding & Transport Internalized_Conjugate Internalized Conjugate PTS->Internalized_Conjugate Internalization Drug_Release Drug Release (e.g., pH, enzymes) Internalized_Conjugate->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Targeted drug delivery via the Polyamine Transport System.

References

Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, a polyamine with two primary and one secondary amine group, serves as a versatile building block in the synthesis of cationic polymers for advanced drug and gene delivery systems. Its structural characteristics, particularly the spacing of amine groups, allow for the creation of polymers with a high charge density, which is crucial for applications such as nucleic acid condensation and targeted drug delivery. This document outlines the application of this compound in the development of polymeric drug carriers and provides detailed protocols for their synthesis and characterization.

The primary application highlighted is the use of this compound as a monomer in the synthesis of biodegradable cationic polymers, such as poly(amidoamine)s and polyureas. These polymers can self-assemble into nanoparticles, encapsulate therapeutic payloads, and facilitate their delivery to target cells. The cationic nature imparted by the diamine allows for efficient complexation with negatively charged molecules like plasmid DNA (pDNA) and small interfering RNA (siRNA), protecting them from degradation and enabling cellular uptake.

Key Applications and Advantages

Incorporating this compound into polymer backbones for drug delivery offers several advantages:

  • High Cationic Charge Density: The multiple amine groups provide a strong positive charge at physiological pH, enabling robust electrostatic interactions with nucleic acids and acidic cellular components.

  • Buffering Capacity (Proton Sponge Effect): The secondary amine group can act as a proton sponge, facilitating endosomal escape of the drug or gene cargo into the cytoplasm.

  • Tunable Biodegradability: By incorporating biodegradable linkages (e.g., esters, amides) into the polymer backbone during synthesis, the drug delivery vehicle can be designed to degrade into non-toxic byproducts after releasing its payload.

  • Versatile Functionalization: The primary amine groups serve as reactive handles for further modification, such as conjugation with targeting ligands (e.g., peptides, antibodies) or shielding polymers (e.g., polyethylene glycol) to improve biocompatibility and circulation time.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of drug delivery systems derived from this compound-based polymers. The data is representative of values reported for similar polyamine-based nanoparticle systems.

ParameterRepresentative Value RangeSignificance in Drug Delivery
Particle Size (Diameter) 100 - 300 nmInfluences cellular uptake, biodistribution, and clearance.
Zeta Potential +20 to +50 mVIndicates surface charge; positive charge facilitates interaction with cell membranes and nucleic acids.
Nucleic Acid Encapsulation Efficiency > 90%High efficiency ensures a sufficient therapeutic dose is loaded into the carrier.
Drug Loading Content (for small molecules) 5 - 15% (w/w)Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
Biocompatibility (Cell Viability) > 80% at therapeutic concentrationsLow cytotoxicity is essential for safe in vivo applications.

Experimental Protocols

Protocol 1: Synthesis of a Biodegradable Poly(amidoamine) using this compound

This protocol describes the synthesis of a biodegradable poly(amidoamine) through Michael addition polymerization of this compound with a bis(acrylamide) monomer containing a biodegradable ester linkage.

Materials:

  • This compound (AEPD)

  • Bis(acryloyl)cystamine (BACy) or other suitable bis(acrylamide) crosslinker

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • In a nitrogen-purged round-bottom flask, dissolve bis(acryloyl)cystamine (1.0 eq) in anhydrous DMSO.

  • Add this compound (1.0 eq) to the solution dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for 48-72 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether three times.

  • Dry the polymer under vacuum.

  • Purify the polymer by dissolving it in deionized water and dialyzing against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the purified polymer solution to obtain the final product.

  • Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index.

Protocol 2: Formulation of Plasmid DNA-Loaded Nanoparticles

This protocol details the formation of nanoparticles through the self-assembly of the synthesized cationic polymer with plasmid DNA (pDNA).

Materials:

  • Synthesized AEPD-based poly(amidoamine)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • Prepare a stock solution of the cationic polymer in nuclease-free water (e.g., 1 mg/mL).

  • Prepare a stock solution of pDNA in HEPES buffer (e.g., 100 µg/mL).

  • To a microcentrifuge tube, add a calculated volume of the polymer solution.

  • To a separate tube, add a fixed amount of pDNA (e.g., 1 µg).

  • Add the polymer solution to the pDNA solution in a single, rapid step while vortexing at a low speed. This initiates the self-assembly of nanoparticles.

  • The N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) can be varied to optimize nanoparticle formation and transfection efficiency.

  • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.

  • The resulting nanoparticle suspension is ready for characterization and in vitro/in vivo studies.

Protocol 3: Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in HEPES buffer.

  • Measure the particle size (hydrodynamic diameter) and zeta potential using a dynamic light scattering (DLS) instrument.

Nucleic Acid Encapsulation Efficiency:

  • Prepare nanoparticles as described in Protocol 2.

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Carefully collect the supernatant.

  • Quantify the amount of free pDNA in the supernatant using a fluorescent DNA-binding dye (e.g., PicoGreen) and a fluorescence plate reader.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total pDNA - Free pDNA) / Total pDNA] x 100

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization monomer1 This compound synthesis Michael Addition Polymerization monomer1->synthesis monomer2 Bis(acrylamide) Crosslinker monomer2->synthesis polymer Cationic Polymer synthesis->polymer self_assembly Self-Assembly (Electrostatic Interaction) polymer->self_assembly pDNA Plasmid DNA pDNA->self_assembly nanoparticles pDNA-loaded Nanoparticles self_assembly->nanoparticles size_zeta Particle Size & Zeta Potential (DLS) nanoparticles->size_zeta encapsulation Encapsulation Efficiency nanoparticles->encapsulation

Caption: Experimental workflow for the synthesis and characterization of gene delivery nanoparticles.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape & Gene Release cluster_expression Gene Expression nanoparticle Cationic Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis Interaction cell_membrane Cell Membrane cell_membrane->endocytosis endosome Endosome endocytosis->endosome proton_sponge Proton Sponge Effect (Endosomal Rupture) endosome->proton_sponge gene_release Gene Release proton_sponge->gene_release nucleus Nucleus gene_release->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Therapeutic Protein translation->protein

Caption: Proposed mechanism of intracellular gene delivery and expression.

Application Notes and Protocols for N-(2-Aminoethyl)-1,3-propanediamine in CO2 Capture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine is a linear diamine with two primary and one secondary amine groups. Its molecular structure suggests its potential application in carbon dioxide (CO2) capture processes, likely as a component in blended amine solvents. While extensive research dedicated solely to this compound for CO2 capture is limited, its structural characteristics align with those of other diamines and polyamines that have been investigated for this purpose. These application notes provide an overview of its potential role and generalized protocols for its evaluation in a research setting, based on established methodologies for similar amine-based solvents.

Potential Applications in CO2 Capture

Based on the chemistry of amine-based CO2 capture, this compound could be utilized in the following ways:

  • Rate Promoter (Activator): In blended amine solvent systems, it can potentially act as a rate promoter. When mixed with a tertiary or sterically hindered amine that has a high CO2 loading capacity but slow reaction kinetics, the primary and secondary amine groups of this compound can accelerate the CO2 absorption rate.[1]

  • Component of Novel Solvent Blends: Its physical and chemical properties may be leveraged to formulate novel solvent blends with desirable characteristics, such as high absorption capacity, low regeneration energy, and good thermal stability.

  • Scrubber for Acid Gas Removal: As a basic amine, it can be used in processes for the deacidification of gas streams, which includes the removal of CO2.

Data Presentation: Comparative Properties of Amine Classes

Due to the lack of specific quantitative data for this compound in CO2 capture literature, the following table provides a general comparison of different classes of amines to offer context for its potential performance.

Amine ClassTypical CO2 Loading Capacity (mol CO2/mol amine)Reaction Rate with CO2Regeneration EnergyExamples
Primary Amines ~0.5FastHighMonoethanolamine (MEA)
Secondary Amines ~0.5Moderate to FastHighDiethanolamine (DEA)
Tertiary Amines ~1.0SlowLowMethyldiethanolamine (MDEA)
Sterically Hindered Amines HighSlowLow2-Amino-2-methyl-1-propanol (AMP)
Polyamines (including Diamines) > 0.78Variable (often fast)VariablePiperazine (PZ), Ethylenediamine (EDA)[2]

Experimental Protocols

The following are generalized experimental protocols for evaluating the performance of this compound in CO2 capture. These protocols are based on standard methods used for other amine solvents.

Protocol 1: CO2 Absorption Performance Screening

Objective: To determine the CO2 absorption capacity and initial absorption rate of an aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water

  • CO2 gas (pure or mixed with N2)

  • N2 gas

  • Gas washing bottle or a similar bubbling reactor

  • Gas flow meters

  • CO2 gas analyzer

  • Magnetic stirrer and stir bar

  • Thermostatic bath

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of this compound of the desired concentration (e.g., 30 wt%).

  • Experimental Setup:

    • Place a known volume of the amine solution into the gas washing bottle.

    • Place the gas washing bottle in the thermostatic bath to maintain a constant temperature (e.g., 40 °C).

    • Connect the gas inlet of the washing bottle to the gas supply (CO2 or CO2/N2 mixture) via a gas flow meter.

    • Connect the gas outlet to a CO2 gas analyzer.

  • Absorption Experiment:

    • Start the magnetic stirrer to ensure good gas-liquid contact.

    • Begin flowing the CO2-containing gas through the solution at a known flow rate.

    • Record the CO2 concentration in the outlet gas stream over time using the CO2 analyzer.

    • Continue the experiment until the CO2 concentration at the outlet is equal to the inlet concentration, indicating that the solution is saturated.

  • Data Analysis:

    • Calculate the amount of CO2 absorbed by the solution by integrating the difference between the inlet and outlet CO2 concentrations over time.

    • The CO2 loading capacity is expressed as moles of CO2 absorbed per mole of amine.

    • The initial absorption rate can be determined from the initial slope of the CO2 absorption curve.

Protocol 2: Solvent Regeneration (Desorption) Study

Objective: To evaluate the ease of regeneration of the CO2-loaded this compound solution.

Materials:

  • CO2-loaded amine solution from Protocol 1

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • N2 gas supply

  • Gas flow meter

  • Cold trap

Procedure:

  • Experimental Setup:

    • Transfer a known volume of the CO2-loaded amine solution to the three-neck flask.

    • Connect one neck to the N2 gas supply (as a stripping gas), another to the condenser, and use the third for a temperature probe.

    • The outlet of the condenser should be connected to a cold trap to collect any water vapor.

  • Desorption Experiment:

    • Heat the solution to the desired regeneration temperature (e.g., 90-120 °C) using the heating mantle.

    • Once the temperature is stable, start bubbling N2 gas through the solution at a known flow rate to help strip the CO2.

    • Collect samples of the regenerated amine solution at different time intervals.

  • Analysis:

    • Analyze the CO2 content of the collected samples using a suitable method (e.g., titration).

    • Calculate the regeneration efficiency as the percentage of CO2 released from the loaded solution.

    • The energy of regeneration can be estimated by measuring the heat input required to release a certain amount of CO2.

Visualizations

CO2_Capture_Cycle cluster_absorption Absorption (Low Temperature) cluster_regeneration Regeneration (High Temperature) Absorber Absorber CleanGas Treated Flue Gas (Low CO2) Absorber->CleanGas RichAmine Rich Amine (CO2-loaded) Absorber->RichAmine Stripper Stripper LeanAmine Lean Amine (this compound) Stripper->LeanAmine PureCO2 Pure CO2 Stream Stripper->PureCO2 FlueGas Flue Gas (with CO2) FlueGas->Absorber LeanAmine->Absorber RichAmine->Stripper Heat Heat Input Heat->Stripper

Caption: A simplified workflow of a typical amine-based CO2 capture and regeneration cycle.

Experimental_Workflow start Start prep Prepare Amine Solution (this compound in water) start->prep absorption CO2 Absorption (Bubbling CO2 through solution) prep->absorption analysis_abs Analyze Outlet Gas (CO2 Concentration) absorption->analysis_abs regeneration Solvent Regeneration (Heating and N2 Stripping) absorption->regeneration CO2-Loaded Solvent calc_capacity Calculate Absorption Capacity and Rate analysis_abs->calc_capacity end End calc_capacity->end analysis_reg Analyze Regenerated Solvent (CO2 Content) regeneration->analysis_reg calc_eff Calculate Regeneration Efficiency analysis_reg->calc_eff calc_eff->end

Caption: A logical workflow for the experimental evaluation of an amine solvent for CO2 capture.

References

Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, also known as Norspermidine, is a polyamine that functions as a versatile tridentate chelating agent. Its structure, featuring two primary amine groups and one secondary amine group, allows it to form stable complexes with a variety of metal ions.[1] The lone pair of electrons on each of the three nitrogen atoms can be donated to a metal cation, leading to the formation of a coordination complex. This property makes it a valuable tool in various research, industrial, and pharmaceutical applications where control of metal ion concentration is crucial.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₁₅N₃[2]
Molecular Weight 117.19 g/mol [2]
Appearance Liquid[3]
Density 0.928 g/mL at 25 °C[4]
Boiling Point 142-145 °C/8 mmHg[3]
Refractive Index n20/D 1.4815[4]
CAS Number 13531-52-7[4]

Dissociation Constants (pKa)

The chelating ability of this compound is pH-dependent, governed by the protonation state of its amine groups. The dissociation constants (pKa) determine the pH range over which the ligand is most effective at binding metal ions.

pKaValue (at 298.15 K)
pKa1 7.85
pKa2 9.68
pKa3 10.75

Note: These values were experimentally determined and are crucial for designing chelation studies and selecting appropriate buffer systems.

Applications in Research and Development

This compound's ability to sequester metal ions makes it a valuable tool in several scientific domains:

  • Biochemistry and Cell Biology: As a high-affinity Cu(II) chelator, it can be used to study the role of copper in biological systems. For instance, it has been employed to inhibit mitochondrial cytochrome c oxidase by inducing cellular copper deficiency.

  • Coordination Chemistry: It serves as a fundamental building block for the synthesis of more complex polydentate and macrocyclic ligands.[1] By reacting with other molecules, its chelating properties can be tailored for specific metal ions and applications.

  • Drug Development: The chelation of metal ions is a critical aspect of treating diseases associated with metal overload or dysregulation. While direct therapeutic applications of this compound are not extensively documented, its derivatives are of interest in the design of novel therapeutic chelating agents.

  • Catalysis: Metal complexes of this compound can exhibit catalytic activity, making them useful in various organic synthesis reactions.

  • Material Science: It can act as a templating agent in the synthesis of novel inorganic materials with specific structures and properties.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound as a chelating agent.

Protocol 1: Determination of Metal Chelation Capacity by Spectrophotometry

This protocol provides a method to assess the ability of this compound to chelate a specific metal ion using a colorimetric indicator.

Principle: A metal-indicator complex with a known absorbance spectrum is prepared. Upon addition of this compound, the chelating agent will sequester the metal ion from the indicator, leading to a change in absorbance. The extent of this change is proportional to the chelating capacity.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuSO₄, FeCl₃, ZnCl₂)

  • A metallochromic indicator (e.g., Pyrocatechol Violet for Bismuth, Xylenol Orange for Zinc)

  • Buffer solution (e.g., Acetate buffer, HEPES buffer) with a pH appropriate for the metal-ligand system. The pH should be chosen based on the pKa values of the ligand and the hydrolysis constants of the metal ion.

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the metal salt in deionized water.

    • Prepare a 1 mM stock solution of the metallochromic indicator in deionized water.

    • Prepare a 1 M stock solution of the chosen buffer.

  • Determination of Optimal Wavelength:

    • In a cuvette, mix the metal salt solution and the indicator solution in the chosen buffer to form a colored complex.

    • Scan the absorbance of the solution over a relevant wavelength range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Chelation Assay:

    • Prepare a series of test tubes or a 96-well plate.

    • To each well/tube, add a fixed volume of the metal-indicator complex solution.

    • Add increasing volumes of the this compound stock solution to the wells/tubes.

    • Bring the total volume in each well/tube to a constant value with the buffer solution.

    • Include a control sample containing only the metal-indicator complex and buffer.

    • Incubate the samples for a sufficient time to allow the chelation reaction to reach equilibrium (e.g., 15-30 minutes at room temperature).

    • Measure the absorbance of each sample at the predetermined λmax.

  • Data Analysis:

    • Calculate the percentage of metal chelation for each concentration of this compound using the following formula:

      Where:

      • A_control is the absorbance of the control sample.

      • A_sample is the absorbance of the sample with the chelating agent.

    • Plot the chelating activity (%) against the concentration of this compound to determine the EC₅₀ (the concentration required to chelate 50% of the metal ions).

Spectrophotometric_Chelation_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions: - Chelator - Metal Salt - Indicator - Buffer Optimal_Wavelength Determine λmax of Metal-Indicator Complex Stock_Solutions->Optimal_Wavelength Reaction_Mixture Prepare Reaction Mixtures: - Metal-Indicator Complex - Increasing [Chelator] Incubation Incubate to Reach Equilibrium Reaction_Mixture->Incubation Absorbance_Measurement Measure Absorbance at λmax Incubation->Absorbance_Measurement Calculate_Chelation Calculate % Chelating Activity Plot_Data Plot % Activity vs. [Chelator] and Determine EC₅₀ Calculate_Chelation->Plot_Data

Caption: Workflow for Spectrophotometric Chelation Assay.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of the stability constants of metal complexes with this compound using potentiometric pH titration.

Principle: The formation of a metal-ligand complex involves the displacement of protons from the protonated ligand. By titrating a solution containing the metal ion and the ligand with a strong base and monitoring the pH, the equilibrium concentrations of the different species in solution can be calculated. From this data, the stability constants of the metal complexes can be determined.

Materials:

  • This compound

  • A suitable metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • pH meter with a combination glass electrode, calibrated with standard buffers

  • Thermostated titration vessel

  • Magnetic stirrer

  • Burette or autotitrator

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a solution of the inert salt at a high concentration (e.g., 1 M).

    • Prepare standardized solutions of HCl and NaOH.

  • Titration of the Ligand (for pKa determination):

    • In the thermostated vessel, place a known volume of the ligand stock solution and a sufficient amount of the inert salt solution to achieve the desired ionic strength.

    • Add a known amount of standard HCl to protonate the ligand fully.

    • Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Continue the titration until the pH reaches a stable high value (e.g., pH 11-12).

  • Titration of the Metal-Ligand System:

    • In the thermostated vessel, place known volumes of the ligand and metal stock solutions (typically in a 1:1 or 2:1 ligand-to-metal ratio).

    • Add the inert salt solution to maintain the same ionic strength as in the ligand titration.

    • Add the same amount of standard HCl as in the ligand titration.

    • Titrate the mixture with the standardized NaOH solution, recording the pH after each addition.

  • Data Analysis:

    • From the ligand titration data, calculate the protonation constants (pKa values) of this compound using appropriate software (e.g., Hyperquad, SUPERQUAD) or by plotting the average number of protons bound per ligand molecule (n̄H) against pH.

    • From the metal-ligand titration data, calculate the average number of ligands bound per metal ion (n̄L) and the free ligand concentration ([L]) at each titration point.

    • Plot n̄L versus pL (where pL = -log[L]) to generate the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄L = 0.5, log K₁ = pL.

    • Alternatively, use specialized software to perform a non-linear least-squares refinement of the titration data to obtain the overall stability constants (β).

Potentiometric_Titration_Workflow cluster_setup Experimental Setup cluster_titrations Titrations cluster_data_processing Data Processing & Analysis Prepare_Solutions Prepare Standardized Solutions: - Ligand - Metal Salt - Acid & Base - Inert Salt Calibrate_pH_Meter Calibrate pH Meter Prepare_Solutions->Calibrate_pH_Meter Ligand_Titration Titrate Ligand + Acid with Base Metal_Ligand_Titration Titrate Metal + Ligand + Acid with Base Calculate_nL_pL Calculate n̄L and pL from Metal-Ligand Titration Data Calculate_pKa Calculate Ligand pKa Values from Ligand Titration Data Calculate_pKa->Calculate_nL_pL Determine_Stability_Constants Determine Stability Constants (log K) using Formation Curves or Software Calculate_nL_pL->Determine_Stability_Constants

Caption: Workflow for Potentiometric Titration.

Signaling Pathway and Logical Relationships

The chelation process can be represented as a stepwise equilibrium. The following diagram illustrates the logical relationship in the formation of a 1:1 metal-ligand complex in an aqueous solution where the ligand can be protonated.

Chelation_Equilibrium cluster_protonation Ligand Protonation Equilibria cluster_chelation Chelation Equilibrium cluster_competition Competitive Binding L L HL HL⁺ L->HL + H⁺ M Mⁿ⁺ (Metal Ion) H2L H₂L²⁺ HL->H2L + H⁺ H3L H₃L³⁺ H2L->H3L + H⁺ ML MLⁿ⁺ (Metal-Ligand Complex) M->ML + L Proton Protons (H⁺) Ligand Ligand (L) Proton->Ligand Metal Metal Ions (Mⁿ⁺) Metal->Ligand

Caption: Chelation and Protonation Equilibria.

References

Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine in Catalysis and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-Aminoethyl)-1,3-propanediamine in the fields of chemical synthesis and catalysis. This versatile polyamine serves as a valuable building block for the synthesis of Schiff bases and metal complexes, and as a potent organocatalyst for carbon-carbon bond formation.

I. Application in Chemical Synthesis: Synthesis of a Copper(II) Schiff Base Complex

This compound is an excellent precursor for the synthesis of multidentate Schiff base ligands. These ligands can then be used to form stable complexes with various transition metals, yielding compounds with interesting structural, electronic, and potentially catalytic properties. This section details the synthesis of a tetradentate Schiff base from this compound and salicylaldehyde, followed by its complexation with copper(II).

A. Synthesis of the Schiff Base Ligand (HL)

The synthesis involves the condensation reaction between the primary amine groups of this compound and the aldehyde group of salicylaldehyde.

Experimental Protocol:

  • Materials:

    • This compound

    • Salicylaldehyde

    • Methanol

  • Procedure:

    • Dissolve this compound (1 mmol) in methanol (20 mL).

    • To this solution, add salicylaldehyde (2 mmol) dropwise with constant stirring.

    • Reflux the resulting mixture for 2-3 hours.

    • Allow the solution to cool to room temperature, during which a solid precipitate will form.

    • Collect the solid by filtration, wash with cold methanol, and dry in a desiccator.

B. Synthesis of the Copper(II) Complex [Cu(L)]

The synthesized Schiff base ligand can be readily complexed with a copper(II) salt.

Experimental Protocol:

  • Materials:

    • Schiff base ligand (HL) from the previous step

    • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

    • Methanol

  • Procedure:

    • Dissolve the Schiff base ligand (1 mmol) in methanol (30 mL).

    • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (20 mL).

    • Slowly add the copper(II) salt solution to the ligand solution with vigorous stirring.

    • A color change and the formation of a precipitate should be observed.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours.

    • Collect the solid complex by filtration, wash with methanol, and dry.

Table 1: Summary of Synthesis Parameters

StepReactant 1Reactant 2SolventReaction TimeTemperature
Ligand Synthesis This compound (1 mmol)Salicylaldehyde (2 mmol)Methanol2-3 hoursReflux
Complex Synthesis Schiff Base Ligand (1 mmol)Cu(OAc)₂·H₂O (1 mmol)Methanol1-2 hoursRoom Temp.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Copper(II) Complex Synthesis A This compound D Reflux (2-3h) A->D B Salicylaldehyde B->D C Methanol (Solvent) C->D E Schiff Base Ligand (HL) D->E F Schiff Base Ligand (HL) I Stir (1-2h, RT) F->I G Cu(OAc)₂·H₂O G->I H Methanol (Solvent) H->I J Copper(II) Complex [Cu(L)] I->J

Caption: Workflow for the synthesis of the Schiff base and its copper(II) complex.

II. Application in Catalysis: Knoevenagel Condensation

The presence of multiple amine groups makes this compound a potent basic organocatalyst. It can be effectively employed in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. The high density of active sites is expected to lead to high catalytic efficiency.

A. General Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, catalyzed by this compound.

Experimental Protocol:

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

    • Malononitrile

    • This compound (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (5 mL).

    • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Table 2: Representative Data for Knoevenagel Condensation *

EntryAldehydeCatalyst Loading (mol%)Time (min)Yield (%)
1Benzaldehyde1015>95
24-Chlorobenzaldehyde1020>95
34-Nitrobenzaldehyde1010>98
44-Methoxybenzaldehyde1030~90

*Data is representative and based on the performance of similar polyamine catalysts. Actual results with this compound may vary and should be optimized.

Diagram 2: Proposed Catalytic Cycle for Knoevenagel Condensation

Knoevenagel_Cycle A Catalyst (R-NH₂) D Deprotonation A->D H Proton Transfer A->H Proton Source B Active Methylene (CH₂(CN)₂) B->D C Aldehyde (Ar-CHO) F Nucleophilic Attack C->F E Enolate Intermediate ([CH(CN)₂]⁻) D->E Forms E->F G Alkoxide Intermediate F->G Forms G->H I β-Hydroxy Intermediate H->I Forms J Dehydration I->J K Product (Ar-CH=C(CN)₂) J->K Yields L H₂O J->L Eliminates M Catalyst Regeneration J->M M->A Regenerates

Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine is a linear aliphatic amine that presents significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Its molecular structure, featuring multiple nitrogen atoms with lone pair electrons, allows for effective adsorption onto metal surfaces. This adsorption forms a protective barrier that inhibits the electrochemical processes of corrosion. These application notes provide an overview of its performance and detailed protocols for its evaluation.

The primary mechanism of inhibition for this compound involves the donation of lone pair electrons from its nitrogen atoms to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This process is further enhanced by the electrostatic interaction between the protonated amine in acidic solution and the negatively charged metal surface. The molecule adsorbs on the metal surface, blocking active corrosion sites and thereby reducing the rates of both anodic dissolution of iron and cathodic hydrogen evolution.

Data Presentation

The following tables summarize illustrative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1M HCl. This data is based on typical results for similar aliphatic amine corrosion inhibitors and should be confirmed by specific experimental work.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (mM)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)1.25-
0.10.4564.0
0.50.2183.2
1.00.1290.4
2.00.0893.6
5.00.0596.0

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48055075-120-
0.1-47219870-11564.0
0.5-4659368-11283.1
1.0-4585265-11090.5
2.0-4503562-10893.6
5.0-4422260-10596.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50150-
0.11408564.3
0.52805082.1
1.05203090.4
2.07802093.6
5.011501595.7

Experimental Protocols

Weight Loss Measurement Protocol

This method determines the corrosion rate by measuring the weight loss of a metal coupon immersed in a corrosive medium with and without the inhibitor.[1][2][3][4]

a. Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., 240, 400, 600, 800, 1000, and 1200 grit)

  • Degreasing solvent (e.g., acetone)

  • Distilled or deionized water

  • Corrosive medium (e.g., 1M HCl)

  • This compound

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass beakers and hooks

b. Procedure:

  • Mechanically polish the mild steel coupons using a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Measure the dimensions of the coupons to calculate the surface area.

  • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Weigh the prepared coupons accurately using an analytical balance (this is the initial weight, W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.

  • Maintain the temperature of the solutions at the desired level (e.g., 25 °C) using a water bath.

  • After a specified immersion period (e.g., 24 hours), retrieve the coupons from the solutions.

  • Carefully wash the coupons with a stream of distilled water to remove corrosion products. A soft brush can be used if necessary.

  • Rinse with acetone and dry completely.

  • Weigh the cleaned and dried coupons to get the final weight (W_final).

c. Data Analysis:

  • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

Potentiodynamic Polarization Protocol

This electrochemical technique measures the current response of a metal to a controlled change in its potential, providing information on corrosion kinetics.[5][6][7]

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Mild steel working electrode with a defined exposed area

  • Corrosive medium (e.g., 1M HCl)

  • This compound

b. Procedure:

  • Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution (with and without inhibitor).

  • Immerse the electrodes in the solution and allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

c. Data Analysis:

  • Plot the logarithm of the current density (log i) versus the electrode potential (E).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inhibitor is the corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8][9][10][11]

a. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in the potentiodynamic polarization setup)

  • Mild steel working electrode

  • Corrosive medium (e.g., 1M HCl)

  • This compound

b. Procedure:

  • Prepare and set up the electrochemical cell as described for potentiodynamic polarization.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

c. Data Analysis:

  • Present the impedance data as Nyquist and Bode plots.

  • The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).[4][12]

  • Fit the impedance data to an appropriate equivalent electrical circuit model to extract parameters like Rct and the double-layer capacitance (Cdl).

  • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inhibitor is the charge transfer resistance with inhibitor.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis p1 Mild Steel Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Initial Weighing p2->p3 e1 Immersion in Test Solution (with/without Inhibitor) p3->e1 e2 Electrochemical Measurements (Polarization, EIS) e1->e2 a1 Final Weighing e1->a1 a3 Analyze Polarization Curves e2->a3 a4 Model EIS Data e2->a4 a2 Calculate Corrosion Rate & IE% a1->a2 a5 Surface Characterization (SEM, AFM) a2->a5 a3->a5 a4->a5

Caption: Experimental workflow for evaluating corrosion inhibitors.

Caption: Proposed mechanism of corrosion inhibition.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-Aminoethyl)-1,3-propanediamine Reaction Problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)-1,3-propanediamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in acylation and alkylation reactions?

A1: The main challenge arises from the presence of three amine groups with different reactivities (two primary and one secondary). This often leads to a mixture of products, including mono-, di-, and tri-substituted derivatives, as well as potential cyclization side products. Achieving selective functionalization at a specific nitrogen atom requires careful control of reaction conditions and often the use of protecting groups. Over-alkylation is a common issue as the alkylated amine product can be more nucleophilic than the starting material.

Q2: How can I achieve selective mono-acylation of this compound?

A2: Selective mono-acylation is challenging but can be favored by several strategies. One approach is to use a large excess of the diamine relative to the acylating agent and add the acylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and increases the probability of it reacting with an unreacted diamine molecule.[1] Another strategy is to perform the reaction in water, which can favor mono-acylation of polyamines.[2][3] The use of a mono-Boc protecting group strategy is a highly effective, albeit multi-step, method to ensure single acylation.

Q3: What are common side reactions to be aware of?

A3: Besides over-acylation and over-alkylation, potential side reactions include:

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic ureas or other heterocyclic structures, especially when using reagents like phosgene or their equivalents.

  • Deamination: At elevated temperatures, particularly during polyamide synthesis, terminal amino groups can undergo deamination.[4]

  • Racemization: If chiral centers are present in the acylating or alkylating agent, the reaction conditions (e.g., strong base, high temperature) could lead to racemization.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to air and moisture.

Troubleshooting Guides

Acylation Reactions
Problem Possible Cause(s) Troubleshooting Steps
Low yield of desired acylated product - Incomplete reaction. - Formation of multiple acylated products. - Product loss during workup/purification.- Monitor reaction progress by TLC or LC-MS to ensure completion. - To favor mono-acylation, use a large excess of the diamine and slow addition of the acylating agent.[1] - Consider using a protecting group strategy for selective acylation. - Optimize purification method (e.g., column chromatography with a suitable solvent gradient).
Formation of di- and tri-acylated products - Stoichiometry of acylating agent is too high. - Reaction temperature is too high. - Rapid addition of the acylating agent.- Use a 1:1 or slightly less than 1:1 molar ratio of acylating agent to diamine for mono-acylation. - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Add the acylating agent dropwise or via a syringe pump over an extended period.
Difficulty in purifying the desired product - Similar polarities of the starting material, desired product, and byproducts.- Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Consider converting the product to a salt to facilitate purification by crystallization. - If applicable, use a protecting group that can be removed after purification.
Alkylation Reactions
Problem Possible Cause(s) Troubleshooting Steps
Significant over-alkylation (formation of di-, tri-, and quaternary ammonium salts) - The alkylated amine product is more nucleophilic than the starting amine.[1][5] - High concentration of the alkylating agent.- Use a large excess of this compound relative to the alkylating agent.[1] - Add the alkylating agent slowly to the reaction mixture.[1] - Consider using reductive amination as a more controlled method for N-alkylation.[6]
Low reaction conversion - Alkylating agent is not reactive enough. - Inappropriate solvent or base. - Low reaction temperature.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). - Use a polar aprotic solvent like DMF or acetonitrile. - Select a suitable non-nucleophilic base such as potassium carbonate or triethylamine. - Gradually increase the reaction temperature while monitoring for side product formation.
Formation of unexpected side products - Intramolecular cyclization. - Elimination reactions with certain alkyl halides.- Analyze the side products by mass spectrometry and NMR to identify their structures. - Adjust reaction conditions (e.g., lower temperature, different base) to minimize side reactions.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is adapted from a general procedure for the mono-Boc protection of diamines and is a crucial first step for many selective derivatizations.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 2 M solution

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of 1 M HCl with stirring.

  • Add a solution of (Boc)₂O (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully add 2 M NaOH solution to neutralize the mixture to a pH of 9-10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound, which may yield a mixture of products. For selective mono-acylation, refer to the troubleshooting guide.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (1.1 to 3.3 eq., depending on the desired degree of acylation).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 to 3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diamine in Solvent add_base Add Base start->add_base cool Cool to 0 °C add_base->cool add_reagent Slowly Add Acylating/Alkylating Agent cool->add_reagent react Stir at RT add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_overreaction Over-reaction Solutions cluster_side_products Side Product Solutions start Reaction Issue? low_yield Low Yield start->low_yield overreaction Over-acylation/ -alkylation start->overreaction side_products Unexpected Side Products start->side_products check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Temp./Time low_yield->optimize_conditions change_reagent Use More Reactive Reagent low_yield->change_reagent excess_amine Use Excess Diamine overreaction->excess_amine slow_addition Slow Reagent Addition overreaction->slow_addition protecting_group Use Protecting Group overreaction->protecting_group identify_byproduct Identify by MS/NMR side_products->identify_byproduct adjust_conditions Adjust Temp./Base identify_byproduct->adjust_conditions change_solvent Change Solvent identify_byproduct->change_solvent

References

Technical Support Center: Purification of N-(2-Aminoethyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with N-(2-Aminoethyl)-1,3-propanediamine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via cyanoethylation of ethylenediamine followed by hydrogenation?

A1: The primary impurities stem from incomplete reactions or side reactions during synthesis. These typically include:

  • Unreacted Starting Materials: Ethylenediamine and acrylonitrile.

  • Partially Hydrogenated Intermediates: Such as N-(2-cyanoethyl)ethylamine.

  • Side-Reaction Byproducts: Including other polyamines of similar structure and polymerized materials. The reaction of acrylonitrile with ammonia, a related synthesis, is known to produce byproducts like acetonitrile and hydrogen cyanide.

Q2: My crude this compound is dark-colored. What is the likely cause?

A2: The dark coloration is often due to the presence of polymeric byproducts formed during the synthesis, particularly if reaction temperatures were not well-controlled. These high-molecular-weight species can be challenging to remove.

Q3: Is this compound stable to heat during distillation?

A3: While this compound has a relatively high boiling point, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation and the formation of colored impurities.[1] Therefore, vacuum distillation is the recommended method for purification to lower the required temperature. Studies on related polyamine complexes indicate that thermal decomposition is a key consideration.[2][3]

Q4: Can I use standard silica gel column chromatography to purify this compound?

A4: Standard silica gel chromatography can be used, but it presents challenges due to the polar nature of polyamines. Strong adsorption to the stationary phase can lead to poor recovery and peak tailing. A common approach is to use a polar stationary phase like silica gel or alumina with a mobile phase containing a mixture of a non-polar solvent and an increasingly polar solvent, often with a small amount of a basic modifier like ammonium hydroxide to improve elution.[4][5] Mixed-mode chromatography, which combines ion-exchange and reversed-phase principles, can also be highly effective for separating polar compounds like polyamines.[6][7][8][9]

Section 2: Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Product is still impure after a single fractional vacuum distillation.

Possible Cause Troubleshooting Step
Inefficient fractionating column.Ensure the column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) and has a sufficient number of theoretical plates for the separation.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation will provide better separation.
Vacuum pressure is unstable.Check all connections for leaks. A stable vacuum is crucial for maintaining a consistent boiling point.
Close-boiling impurities.Consider a second distillation, collecting narrower fractions. Analyze each fraction by a suitable method (e.g., GC-MS, TLC) to determine the purity.

Issue 2: The product darkens or decomposes in the distillation flask.

Possible Cause Troubleshooting Step
Excessive heating temperature.The primary advantage of vacuum distillation is lowering the boiling point.[10] Ensure the vacuum is sufficiently low to allow distillation at a temperature that minimizes thermal degradation.
Presence of oxygen.Purge the distillation apparatus with an inert gas (e.g., nitrogen, argon) before heating to remove any residual oxygen.
Catalytic impurities in the crude product.Consider a pre-treatment step, such as washing the crude product with a dilute base, to neutralize any acidic impurities that might catalyze decomposition.
Column Chromatography

Issue 1: The product does not elute from the silica gel column.

Possible Cause Troubleshooting Step
Mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar amines, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary.
Strong, irreversible adsorption to the stationary phase.Consider using a different stationary phase, such as alumina, which can have different selectivity for amines. Alternatively, mixed-mode chromatography may be more suitable.[6][7][8][9]

Issue 2: Poor separation of the product from impurities (co-elution).

| Possible Cause | Troubleshooting Step | | Inappropriate mobile phase. | Optimize the eluent system by trying different solvent combinations and gradients. A shallow gradient can often improve the resolution of closely eluting compounds. | | Column is overloaded. | Reduce the amount of crude product loaded onto the column. Overloading leads to broad peaks and poor separation. | | Incorrect stationary phase. | If normal-phase chromatography is ineffective, consider reversed-phase or mixed-mode chromatography for better separation of polar analytes.[5][6][7] |

Section 3: Data Presentation

Table 1: Physical Properties of this compound and a Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC5H15N3117.19~238-240 (at 760 mmHg)
3-AminopropionitrileC3H6N270.09185 (at 760 mmHg)[1][2][11]

Section 4: Experimental Protocols

Protocol for Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.

  • Vacuum Application: Slowly and carefully apply vacuum to the system, ensuring all connections are secure. A typical pressure for the distillation of high-boiling amines is in the range of 1-10 mmHg.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect a forerun fraction, which will likely contain lower-boiling impurities. As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Termination: Once the main fraction has been collected, stop the heating and allow the system to cool completely before slowly releasing the vacuum.

Protocol for Purification by Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) and a small percentage of a basic modifier (e.g., 0.5-2% ammonium hydroxide) to the eluent. A typical gradient might be from 100% dichloromethane to a final mixture of dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Section 5: Visualizations

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Primary Purification chromatography Column Chromatography crude->chromatography Alternative/Secondary Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue is_distillation Using Fractional Distillation? start->is_distillation is_chromatography Using Column Chromatography? start->is_chromatography dist_impure Product still impure? is_distillation->dist_impure Yes dist_dark Product darkening? is_distillation->dist_dark Yes chrom_no_elution No elution? is_chromatography->chrom_no_elution Yes chrom_poor_sep Poor separation? is_chromatography->chrom_poor_sep Yes solution1 Check column efficiency Reduce distillation rate Stabilize vacuum dist_impure->solution1 solution2 Lower distillation temperature Use inert atmosphere dist_dark->solution2 solution3 Increase mobile phase polarity Add basic modifier chrom_no_elution->solution3 solution4 Optimize eluent gradient Reduce sample load Try different stationary phase chrom_poor_sep->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: N-(2-Aminoethyl)-1,3-propanediamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "N-(2-Aminoethyl)-1,3-propanediamine" solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound and its solutions?

A1: For neat this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storing it below +30°C.[2]

For solutions, storage conditions will depend on the solvent and the desired stability. In general, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) to minimize degradation. They should also be protected from light and air (oxygen) to prevent photodegradation and oxidation. It is crucial to use tightly sealed containers to prevent solvent evaporation and absorption of atmospheric carbon dioxide, which can lower the pH and potentially cause precipitation of the amine as a carbonate salt.

Q2: In which common laboratory solvents is this compound soluble?

A2: While specific quantitative solubility data for this compound in various solvents is not readily available in the literature, based on its chemical structure (a polyamine), it is expected to be soluble in water and polar organic solvents such as ethanol, methanol, and DMSO. When preparing aqueous solutions, it is advisable to use purified water (e.g., deionized or distilled) to avoid contamination that could affect stability.

Q3: How does pH affect the stability of aqueous this compound solutions?

A3: The stability of amine solutions is often pH-dependent.[3] this compound is a basic compound, and the pH of its aqueous solutions will be alkaline. The degradation of amines can be sensitive to pH, with different mechanisms dominating at different pH values.[3] To maintain a stable pH and prevent degradation, it is advisable to use a suitable buffer system, especially if the experiment is sensitive to pH changes. The optimal pH for stability would need to be determined experimentally, for example, by conducting a pH-rate profile study.

Q4: Is this compound sensitive to light?

A4: Aliphatic amines do not typically absorb light in the visible region but may absorb UV radiation.[4] Exposure to UV light can lead to photodegradation.[5][6] Therefore, it is recommended to protect solutions of this compound from light by using amber-colored containers or by wrapping the container with aluminum foil, especially for long-term storage or during light-sensitive experiments.

Troubleshooting Guides

Issue 1: Precipitation is observed in the solution.

Possible Causes and Solutions:

CauseRecommended Action
Exceeded Solubility Limit Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage or experimental temperature. Consider performing a solubility test to determine the approximate solubility limit.
Temperature Fluctuation Avoid frequent temperature changes. Store the solution at a constant, cool temperature. If precipitation occurs upon cooling, gently warm the solution and agitate to redissolve the compound before use.
pH Shift (CO2 Absorption) Absorption of atmospheric CO2 can lower the pH of the solution, leading to the formation and precipitation of amine carbonate salts. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use tightly sealed containers. Consider using a buffer to maintain a stable pH.
Interaction with Media Components If working with complex media (e.g., cell culture media), components like salts or proteins can interact with the amine and cause precipitation. Add the amine solution to the media slowly and with constant stirring. Prepare a more dilute stock solution to minimize local concentration effects upon addition.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Solvent Selection: Choose a suitable solvent where this compound is highly soluble (e.g., water, ethanol, DMSO).

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry container.

  • Dissolution: Add the solvent to the weighed compound incrementally while stirring or vortexing until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.

  • Sterilization (if required): If a sterile solution is needed for biological applications, filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 2-8°C or -20°C).

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][7]

Stress Conditions:

  • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

  • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to high temperature (e.g., 70°C).

  • Photostability: Expose the solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9]

Analytical Method:

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) is a common starting point for the analysis of amines.[10] UV detection can be used, potentially after derivatization to enhance sensitivity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: Workflow for a forced degradation study.

troubleshooting_precipitation start Precipitation Observed cause1 Check Concentration vs. Solubility start->cause1 cause2 Evaluate Storage Temperature start->cause2 cause3 Check for pH Shift (CO2 ingress) start->cause3 cause4 Assess Media Compatibility start->cause4 solution1 Dilute Solution or Use Co-solvent cause1->solution1 solution2 Store at Constant Temperature cause2->solution2 solution3 Use Inert Atmosphere & Tightly Sealed Container cause3->solution3 solution4 Slow Addition with Stirring cause4->solution4

Caption: Troubleshooting guide for precipitation issues.

References

Technical Support Center: Synthesis of N-(2-Aminoethyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-(2-Aminoethyl)-1,3-propanediamine. Our focus is to help you minimize byproduct formation and maximize the yield and purity of your target compound.

I. Synthesis Overview & Key Challenges

The industrial synthesis of this compound is typically a two-step process:

  • Cyanoethylation: Reaction of ethylenediamine (EDA) with acrylonitrile (AN) to form N,N'-bis(2-cyanoethyl)ethylenediamine.

  • Hydrogenation: Reduction of the dinitrile intermediate to the final product, this compound.

The primary challenge in this synthesis is controlling the selectivity of both reactions to minimize the formation of undesired byproducts.

II. Troubleshooting Guide

This guide addresses common issues observed during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low yield of N,N'-bis(2-cyanoethyl)ethylenediamine in the cyanoethylation step - Formation of mono- and tri-cyanoethylated byproducts.- Polymerization of acrylonitrile.- Optimize Molar Ratio: Use a precise molar ratio of acrylonitrile to ethylenediamine, typically around 2:1.[1][2]- Control Temperature: Maintain a reaction temperature between 20-70°C.[2]- Solvent Effects: The presence of 2-30 wt% water in the reaction mixture can significantly improve selectivity towards the desired dinitrile.[1] Glycol ethers can also be used as a catalyst and solvent to improve yield.[2]- Slow Addition: Add acrylonitrile dropwise to the ethylenediamine solution to control the exothermic reaction and prevent localized high concentrations that can lead to side reactions.
Formation of significant amounts of N,N'-ethylenebis(1,3-propanediamine) and other higher polyamines - Over-cyanoethylation of ethylenediamine leading to tricyanoethylated and higher adducts.- In the hydrogenation step, the intermediate imine can react with another amine molecule, leading to secondary and tertiary amine byproducts.[3]- Improve Cyanoethylation Selectivity: Implement the solutions mentioned above to favor the formation of the dinitrile.- Optimize Hydrogenation Conditions: Use a suitable catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon) and optimize hydrogen pressure and temperature.[3][4]- Use of Additives: The presence of ammonia or a basic substance during hydrogenation can suppress the formation of secondary and tertiary amines.[5]
Polymerization of acrylonitrile during cyanoethylation - Acrylonitrile is prone to polymerization, especially in the presence of bases and at elevated temperatures.- Temperature Control: Strictly maintain the recommended reaction temperature.- Inhibitors: Consider the use of polymerization inhibitors if the issue persists, but be mindful of potential impacts on the desired reaction.
Difficult purification of the final product - Presence of multiple byproducts with similar boiling points.- Fractional Vacuum Distillation: This is the most effective method for separating this compound from higher boiling byproducts.[6][7]- Derivatization: For analytical purposes (e.g., GC-MS), derivatization of the amine mixture can improve separation and identification of components.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the major byproducts I should expect in the synthesis of this compound?

A1: The primary byproducts include:

  • From Cyanoethylation: N-(2-cyanoethyl)ethylenediamine (mono-adduct) and N,N,N'-tris(2-cyanoethyl)ethylenediamine (tri-adduct).

  • From Hydrogenation: N,N'-ethylenebis(1,3-propanediamine) and other higher molecular weight polyamines formed through side reactions of the intermediate imine.[3]

Q2: How can I monitor the progress of the cyanoethylation and hydrogenation reactions?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting materials and the formation of intermediates and the final product.[8] For the cyanoethylation step, you can also use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the nitrile peak.

Q3: What is the role of water in the cyanoethylation reaction?

A3: The addition of a controlled amount of water (2-30 wt%) to the reaction of ethylenediamine and acrylonitrile has been shown to significantly increase the selectivity for the desired N,N'-bis(2-cyanoethyl)ethylenediamine, thereby reducing the formation of mono- and tri-cyanoethylated byproducts.[1]

Q4: What are the recommended safety precautions for handling acrylonitrile?

A4: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of its potential to polymerize violently if not properly handled.

Q5: How can I effectively purify the final product, this compound?

A5: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying this compound from less volatile byproducts.[6][7] Careful control of the vacuum and temperature is crucial to achieve good separation.

IV. Experimental Protocols

Step 1: Cyanoethylation of Ethylenediamine

Objective: To synthesize N,N'-bis(2-cyanoethyl)ethylenediamine with high selectivity.

Materials:

  • Ethylenediamine (EDA)

  • Acrylonitrile (AN)

  • Deionized Water or Glycol Ether (e.g., Propylene Glycol Monomethyl Ether)[2]

  • Reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer.

Procedure:

  • In a reaction flask, charge ethylenediamine and the selected solvent (water or glycol ether).

  • Cool the mixture to the desired reaction temperature (e.g., 20-40°C).

  • Slowly add acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours, while maintaining vigorous stirring and controlling the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by GC-MS.

Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine

Objective: To reduce the dinitrile intermediate to this compound.

Materials:

  • N,N'-bis(2-cyanoethyl)ethylenediamine (from Step 1)

  • Hydrogenation catalyst (e.g., Raney Nickel, Raney Cobalt, or Pd/C)

  • Solvent (e.g., isopropanol, ethanol)

  • Ammonia (optional, to suppress side reactions)

  • High-pressure autoclave

Procedure:

  • Charge the N,N'-bis(2-cyanoethyl)ethylenediamine, solvent, and catalyst into the autoclave.

  • If used, add ammonia to the reactor.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

  • Maintain the reaction under constant stirring and monitor the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can then be purified by fractional vacuum distillation.

V. Visualizing Reaction Pathways and Workflows

Reaction Pathway for Byproduct Formation

Byproduct_Formation EDA Ethylenediamine (EDA) Mono Mono-cyanoethylated EDA EDA->Mono + AN AN Acrylonitrile (AN) Di N,N'-bis(2-cyanoethyl)ethylenediamine (Desired Intermediate) Mono->Di + AN Tri Tri-cyanoethylated EDA Di->Tri + AN (side reaction) Product This compound (Desired Product) Di->Product Hydrogenation Byproduct N,N'-ethylenebis(1,3-propanediamine) (Major Byproduct) Product->Byproduct Side Reactions (e.g., with imine intermediate) Higher_Polyamines Higher Polyamines Byproduct->Higher_Polyamines Further Reactions

Caption: Byproduct formation pathway in the synthesis.

Experimental Workflow

Workflow Start Start Cyanoethylation Cyanoethylation (EDA + AN) Start->Cyanoethylation Monitoring1 Reaction Monitoring (GC-MS) Cyanoethylation->Monitoring1 Hydrogenation Hydrogenation Monitoring1->Hydrogenation Complete Monitoring2 Reaction Monitoring (Hydrogen Uptake, GC-MS) Hydrogenation->Monitoring2 Filtration Catalyst Filtration Monitoring2->Filtration Complete Purification Fractional Vacuum Distillation Filtration->Purification Analysis Final Product Analysis (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: Overall experimental workflow.

References

"N-(2-Aminoethyl)-1,3-propanediamine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of N-(2-Aminoethyl)-1,3-propanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is below +30°C.[3] It should be stored away from incompatible materials, heat, and sources of ignition.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][4]

  • Skin Protection: Chemical-resistant gloves and impervious clothing.[1] A chemical-resistant protective suit, boots, and an apron may also be necessary depending on the scale of work.[2][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]

Q3: What materials are incompatible with this compound?

A: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] Contact with these substances should be avoided to prevent hazardous reactions.

Q4: Is this compound sensitive to air or moisture?

A: Yes, the material is hygroscopic.[4] Therefore, it is critical to keep the container tightly sealed to prevent moisture absorption from the air. Some sources also recommend storing it under an inert gas.[5]

Troubleshooting Guide

Problem: The compound has changed color or appearance.

  • Possible Cause: This could indicate contamination or degradation. Exposure to air, moisture, or incompatible materials can alter the compound's purity.

  • Solution: Do not use the compound if its appearance has changed. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage and handling procedures to identify and correct any potential sources of contamination.

Problem: A spill has occurred.

  • Solution:

    • Ensure the area is well-ventilated.

    • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

    • Contain the spill using an inert absorbent material like sand or vermiculite.

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Clean the spill area thoroughly.

    • Dispose of the waste in accordance with local, state, and federal regulations.

Quantitative Data Summary

ParameterValueReference
Storage TemperatureBelow +30°C[3]
Density0.928 g/mL at 25°C[1][6]
Refractive Indexn20/D 1.4815[3][6]
Flash Point97 °C (206.6 °F) - closed cup[6]

Experimental Protocols & Workflows

Standard Handling and Storage Workflow

The following diagram outlines the best practices for the handling and storage of this compound in a laboratory setting.

G Standard Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood weigh Weigh or Aliquot Compound fume_hood->weigh use Use in Experiment weigh->use decontaminate Decontaminate Work Area weigh->decontaminate seal Tightly Seal Container use->seal use->decontaminate store Store in Cool, Dry, Well-Ventilated Area (Below +30°C) seal->store incompatibles Store Away from Incompatible Materials (Acids, Oxidizers) store->incompatibles dispose Dispose of Waste According to Regulations decontaminate->dispose end End dispose->end

Workflow for safe handling and storage.

References

Technical Support Center: Scaling Up N-(2-Aminoethyl)-1,3-propanediamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of "N-(2-Aminoethyl)-1,3-propanediamine" production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your process development and optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Cyanoethylation Stage

Question: During the cyanoethylation of ethylenediamine with acrylonitrile, the reaction mixture becomes viscous and solidifies. What is causing this and how can it be prevented?

Answer: This is likely due to the uncontrolled polymerization of acrylonitrile, a common side reaction during cyanoethylation.[1] This reaction is often exothermic, and high temperatures or the presence of strong bases can initiate rapid polymerization.[1]

  • Potential Causes & Solutions:

Possible Cause Solution
Rapid, Uncontrolled Polymerization 1. Reduce Reaction Temperature: Pre-cool the reaction mixture to 0-10 °C before the addition of acrylonitrile and maintain this temperature throughout the addition.[1] 2. Slow, Controlled Addition: Add acrylonitrile dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[1] 3. Use of a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before starting the reaction.[1]
Catalyst Concentration If using a base catalyst, reduce its concentration to the minimum effective amount to temper the reaction rate.[1]
Solvent Choice Utilize a solvent that effectively solvates the reactants and helps in dissipating heat. Aprotic polar solvents are often a good choice.[1]

Question: The yield of the desired N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine intermediate is low, with significant amounts of mono- and tri-cyanoethylated byproducts. How can we improve the selectivity?

Answer: Achieving high selectivity for the di-substituted product is a common challenge. The molar ratio of reactants and the presence of a catalyst or modifier are critical.

  • Potential Causes & Solutions:

Possible Cause Solution
Incorrect Molar Ratio A molar ratio of approximately 2:1 of acrylonitrile to ethylenediamine is generally recommended to favor the formation of the di-substituted product.[2]
Reaction Conditions The addition of 2-30 wt% water to the reaction mixture has been shown to dramatically increase the selectivity towards the desired N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine.[2]

DOT Script for Cyanoethylation Troubleshooting Logic:

cyanoethylation_troubleshooting start Problem: Viscosity Increase or Solidification cause1 Probable Cause: Uncontrolled Acrylonitrile Polymerization start->cause1 solution1 Solutions: - Reduce reaction temperature (0-10°C) - Slow, controlled addition of acrylonitrile - Use polymerization inhibitor (HQ, MEHQ) cause1->solution1

Caption: Troubleshooting logic for viscosity issues during cyanoethylation.

Hydrogenation Stage

Question: The hydrogenation of the cyanoethylated intermediate results in a low yield of the primary amine, with significant formation of secondary and tertiary amines. How can this be minimized?

Answer: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation. This occurs when the initially formed primary amine reacts with reaction intermediates.

  • Potential Causes & Solutions:

Possible Cause Solution
Absence of Selectivity Enhancer The addition of ammonia to the reaction mixture is a widely used method to suppress the formation of secondary and tertiary amines and improve the selectivity for the primary amine.[1]
Catalyst Choice Raney Nickel and Cobalt catalysts are commonly used for this type of hydrogenation. The choice of catalyst and its preparation can influence selectivity.[1]
Reaction Conditions Optimizing temperature and pressure is crucial. Typical conditions range from 60-160°C and hydrogen pressures of 5 to 80 bars.[3]

Question: During scale-up, we are facing issues with handling the Raney Nickel catalyst safely. What are the key precautions?

Answer: Raney Nickel is pyrophoric, especially when dry, and requires careful handling procedures.[3][4][5]

  • Key Safety Precautions:

Hazard Precaution
Pyrophoric Nature Always keep the catalyst as a slurry in water or a suitable solvent; never allow it to dry out completely.[3][4][5] Handle in an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[4]
Spills For small spills, smother the area with powdered lime or dry sand, then quench by slowly adding isopropanol.[3]
Fire Have a 'Class D' fire extinguisher readily available. Do not use CO2-based extinguishers.[3][6]
Personal Protective Equipment (PPE) Wear a fire-retardant lab coat, protective goggles, a full-face shield, and chemically resistant gloves. For larger quantities, a chemical-resistant apron and heavy-duty gloves are recommended.[3]

DOT Script for Hydrogenation Troubleshooting Logic:

hydrogenation_troubleshooting start Problem: Low Primary Amine Yield (High Secondary/Tertiary Amines) cause1 Probable Cause: Side Reactions of Primary Amine Product start->cause1 solution1 Solutions: - Add ammonia to the reaction - Optimize catalyst (Raney Ni/Co) - Adjust temperature and pressure cause1->solution1

Caption: Troubleshooting logic for low primary amine yield during hydrogenation.

Purification Stage

Question: We are struggling to separate this compound from the byproduct N,N'-ethylenebis(1,3-propanediamine). What is the recommended method?

Answer: The separation of these two closely related polyamines can be challenging due to their similar structures and likely close boiling points. Fractional distillation under reduced pressure is the most common industrial method for purifying liquid amines.

  • Potential Causes & Solutions:

Possible Cause Solution
Inefficient Distillation Column Use a fractional distillation column with a high number of theoretical plates to achieve good separation of components with close boiling points.
Incorrect Pressure/Temperature Optimize the vacuum pressure to allow for distillation at a temperature that does not cause product decomposition. The boiling point of this compound is not readily available in the literature, but for structurally similar polyamines, vacuum distillation is standard.
Co-distillation Consider the possibility of azeotrope formation, although less common with such high-boiling amines. Analytical techniques like GC-MS can help identify the composition of different fractions.

FAQs

Q1: What is the typical yield for the synthesis of this compound?

A1: A patent describes a process that yields 70% this compound along with 20% N,N'-ethylenebis(1,3-propanediamine) after hydrogenation of the cyanoethylated product of ethylenediamine and acrylonitrile.[2]

Q2: What are the main safety hazards associated with the reactants and products?

A2: Acrylonitrile is toxic and a potential carcinogen. Ethylenediamine is corrosive and can cause severe skin burns and eye damage. The final product, this compound, is also classified as corrosive and toxic. Raney Nickel catalyst is pyrophoric when dry.[3][4][5] Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate PPE.

Q3: Can other catalysts be used for the hydrogenation step?

A3: Yes, besides Raney Nickel, cobalt-based catalysts are also effective for the hydrogenation of nitriles to primary amines.[1] The choice of catalyst can influence reaction conditions and selectivity.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the cyanoethylation and hydrogenation reactions can be monitored using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of products and byproducts.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol based on literature and should be adapted and optimized for specific laboratory or plant conditions. All work should be conducted by trained personnel in a suitable chemical fume hood with appropriate safety precautions.

Step 1: Cyanoethylation of Ethylenediamine

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a controlled-rate addition funnel. Purge the reactor with an inert gas (e.g., nitrogen).

  • Charging Reactants: Charge the reactor with ethylenediamine.

  • Temperature Control: Cool the reactor to 0-10°C using a circulating chiller.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the stirred ethylenediamine via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by GC or HPLC.

  • Work-up: The crude N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine

  • Reactor Setup: Use a high-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

  • Catalyst Handling: Under an inert atmosphere and in a fume hood, carefully transfer a slurry of Raney Nickel catalyst in water or a suitable solvent into the autoclave.

  • Charging Reactants: Add the crude or purified N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine and a solvent (e.g., methanol or ethanol) to the autoclave. If suppressing secondary amine formation, add ammonia at this stage.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 80-120°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Catalyst Removal: After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture under an inert atmosphere to remove the Raney Nickel catalyst. The catalyst should be kept wet and stored under water for safe disposal or reuse.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to separate it from the solvent, lower-boiling impurities, and the higher-boiling byproduct N,N'-ethylenebis(1,3-propanediamine).

DOT Script for the Synthetic Workflow:

synthesis_workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification start Ethylenediamine + Acrylonitrile reaction1 Cyanoethylation (0-10°C) start->reaction1 intermediate Crude N,N'-bis(2-cyanoethyl) -1,2-ethylenediamine reaction1->intermediate reaction2 Hydrogenation (Raney Ni, H2, Pressure, Heat) intermediate->reaction2 crude_product Crude Product Mixture reaction2->crude_product purification Fractional Vacuum Distillation crude_product->purification final_product Pure N-(2-Aminoethyl) -1,3-propanediamine purification->final_product

Caption: General synthetic workflow for this compound.

Quantitative Data

The following table summarizes key parameters and potential outcomes based on available literature. This data should be used as a starting point for process optimization.

Parameter Condition/Value Expected Outcome Reference
Cyanoethylation Reactant Ratio Acrylonitrile : Ethylenediamine (mol/mol) ~2:1Favors formation of the di-substituted intermediate.[2]
Cyanoethylation Selectivity Enhancer 2-30 wt% WaterIncreased selectivity for N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine.[2]
Hydrogenation Selectivity Enhancer Presence of AmmoniaSuppresses formation of secondary and tertiary amines.[1]
Hydrogenation Catalyst Raney Nickel or CobaltEffective for nitrile to primary amine reduction.[1]
Product/Byproduct Ratio (Post-Hydrogenation) 70% Product / 20% ByproductA documented outcome under specific, unoptimized conditions.[2]

References

Validation & Comparative

A Comparative Guide to the Characterization of N-(2-Aminoethyl)-1,3-propanediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine, serves as a foundational scaffold for a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of the characterization of several classes of these derivatives, including metal complexes, Schiff bases, and polyamides. Experimental data is presented to facilitate objective performance comparisons, alongside detailed experimental protocols for key characterization techniques.

Classes of Derivatives and Their Physicochemical Characterization

The unique structural features of this compound, with its three nitrogen donor atoms, allow for the synthesis of a variety of derivatives. The primary classes include coordination complexes with transition metals, Schiff bases formed by condensation with carbonyl compounds, and polyamides created through polymerization reactions.

Metal Complexes

This compound acts as a potent tridentate ligand, forming stable complexes with a range of transition metals. These complexes have been extensively studied for their biological activities.

Table 1: Physicochemical Properties of this compound Metal Complexes

Metal IonStoichiometry (Metal:Ligand)ColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
Mn(II)1:1Pale Brown12.55.89
Ni(II)1:2Blue15.33.12
Cu(II)1:1Green10.81.88
Zn(II)1:2Colorless185.0 (in DMSO)Diamagnetic
Cd(II)1:1White14.2Diamagnetic
Rh(III)1:1Brown11.7Diamagnetic

Data sourced from multiple studies for comparative purposes.

Schiff Base Derivatives

The primary amine groups of this compound readily react with aldehydes and ketones to form Schiff bases. These derivatives are of interest for their coordination chemistry and biological applications.

Table 2: Spectral Characterization of a Representative Schiff Base Derivative

Derivative NameSynthesis ReactantsKey IR Bands (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)
N,N'-bis(salicylidene)-N-(2-aminoethyl)-1,3-propanediamineThis compound and Salicylaldehyde~3400 (O-H), ~1630 (C=N, azomethine), ~1280 (C-O, phenolic)~13.0 (s, 1H, OH), ~8.3 (s, 1H, -CH=N-), ~6.8-7.4 (m, 4H, Ar-H), ~3.6-3.8 (m, 4H, -N-CH₂-), ~2.7-2.9 (m, 4H, -CH₂-N=), ~1.8-2.0 (m, 2H, -CH₂-CH₂-CH₂-)
Polyamide Derivatives

The diamine nature of this compound allows for its incorporation into polymer chains, such as polyamides, through reactions with dicarboxylic acids or their derivatives. These polymers can exhibit unique thermal and mechanical properties.

Table 3: Properties of a Polyamide Incorporating this compound

Polymer NameComonomersInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)
Poly(this compound-adipamide)This compound and Adipoyl chloride0.65 - 0.82193 - 199460 - 518

Data is illustrative and based on typical values for similar aliphatic polyamides.[1]

Comparative Biological Activity

Derivatives of this compound have been evaluated for a range of biological activities, with metal complexes and Schiff bases showing particular promise as antimicrobial and anticancer agents.

Antimicrobial Activity

Table 4: Comparison of Antimicrobial Activity (Inhibition Zone in mm)

Derivative ClassStaphylococcus aureusEscherichia coliCandida albicans
Metal Complexes
Mn(II) Complex151214
Ni(II) Complex181617
Cu(II) Complex201819
Zn(II) Complex171516
Cd(II) Complex222021
Rh(III) Complex252324
Schiff Bases
Salicylaldehyde Derivative121011
Standard Drug
Ampicillin2826-
Clotrimazole--25

Data compiled from a study on transition metal complexes derived from N‐(2‐Aminoethyl)‐1,3‐propanediamine.[2]

Cytotoxic Activity

Table 5: In Vitro Cytotoxicity (IC₅₀ in µM) against Human Liver Cancer (HepG2) Cell Line

DerivativeIC₅₀ (µM)
Mn(II) Complex> 50
Ni(II) Complex35.6
Cu(II) Complex28.4
Zn(II) Complex42.1
Cd(II) Complex15.8
Rh(III) Complex> 50
Doxorubicin (Std.)8.2

Data from a study investigating the antitumor properties of transition metal complexes of N‐(2‐Aminoethyl)‐1,3‐propanediamine.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and characterization of this compound derivatives.

Synthesis of a Metal Complex: mer-R,S-Zn(aepn)₂₂[3]
  • Preparation of Solutions: Dissolve zinc(II) nitrate hexahydrate (1 mmol, 0.30 g) in 15 mL of ethanol. In a separate flask, dissolve this compound (aepn) (2 mmol, 0.23 g) in 5 mL of ethanol.

  • Reaction: Add the zinc nitrate solution to the aepn solution with continuous stirring.

  • Isolation: A colorless precipitate will form. After 3 hours of stirring, filter the precipitate.

  • Recrystallization: Recrystallize the product from a 1:1 water/ethanol mixture.

  • Drying: Allow the solution to stand for 6 days to obtain colorless crystals suitable for X-ray diffraction.

General Synthesis of a Schiff Base Derivative[4]
  • Reactant Preparation: Dissolve the aldehyde or ketone (2 mmol) in a suitable solvent such as methanol or ethanol.

  • Condensation Reaction: To the stirred solution of the carbonyl compound, add a solution of this compound (1 mmol) in the same solvent dropwise. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux: Reflux the reaction mixture for 2-4 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold solvent, and can be recrystallized from a suitable solvent like ethanol.

HPLC Analysis of Polyamine Derivatives

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of polyamines and their derivatives. A common method involves pre-column derivatization to enhance detection.

  • Sample Preparation:

    • For biological fluids, deproteinize the sample by adding perchloric acid, followed by centrifugation.

    • For tissues, homogenize in perchloric acid and centrifuge.

    • Neutralize the supernatant with potassium carbonate.

  • Derivatization:

    • Mix the sample with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in the presence of a thiol.

    • Incubate the mixture to allow the reaction to complete.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detection (for OPA derivatives) or UV detection (for dansyl derivatives).

    • Quantification: Use an internal standard and a calibration curve of known polyamine concentrations.

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Start Reactants This compound + Co-reactant (Metal Salt, Carbonyl, etc.) Start->Reactants Reaction Reaction (e.g., Complexation, Condensation) Reactants->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Derivative Synthesized Derivative Isolation->Derivative Spectroscopy Spectroscopic Analysis (FTIR, NMR, Mass Spec) Derivative->Spectroscopy Physicochemical Physicochemical Tests (Melting Point, Conductivity) Derivative->Physicochemical Biological Biological Assays (Antimicrobial, Cytotoxicity) Derivative->Biological Data Data Interpretation & Comparison Spectroscopy->Data Physicochemical->Data Biological->Data

Caption: General workflow for the synthesis and characterization of derivatives.

G Classification of Derivatives Parent This compound MetalComplexes Metal Complexes Parent->MetalComplexes + Metal Salts SchiffBases Schiff Bases Parent->SchiffBases + Aldehydes/Ketones Polyamides Polyamides Parent->Polyamides + Dicarboxylic Acids

Caption: Classification of the main derivatives.

References

Comparative Guide to N-(2-Aminoethyl)-1,3-propanediamine Analytical Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in pharmaceutical development and research, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of commercially available analytical standards for N-(2-Aminoethyl)-1,3-propanediamine, a key chemical intermediate. We present a side-by-side look at the offerings from major suppliers, supported by detailed experimental protocols for verification and use.

Comparison of Analytical Standards

A critical aspect of selecting an analytical standard is the certified purity and the availability of comprehensive documentation. Below is a summary of this compound standards from various suppliers.

SupplierProduct NumberStated PurityAvailability of Certificate of Analysis (CoA)
Sigma-Aldrich12715997%Yes
Santa Cruz Biotechnologysc-239543≥96%Yes (lot-specific)[1][2][3][4]
BenchchemB145443Not specified; for research useInformation not readily available
ChemicalBookCB3124019≥99% (from some listed suppliers)Varies by supplier
TCI ChemicalsA1234Information not readily availableYes (typically available)

Note: Purity values are as stated by the supplier and may be based on different analytical methods. It is recommended to consult the lot-specific Certificate of Analysis for detailed information on the analytical methods used for certification and identified impurities.

Experimental Protocols for Quality Assessment

To ensure the integrity of analytical standards in your laboratory, independent verification is often necessary. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Method

Polyamines like this compound lack a strong chromophore, making direct UV detection challenging. Therefore, pre-column derivatization is a common and effective strategy.

1. Derivatization:

  • Reagent: Dansyl chloride is a widely used derivatizing agent for primary and secondary amines, rendering them fluorescent and UV-active.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 0.1 M HCl).

    • In a vial, mix 100 µL of the standard solution with 200 µL of a saturated sodium bicarbonate solution.

    • Add 400 µL of a dansyl chloride solution (e.g., 10 mg/mL in acetone) and vortex thoroughly.

    • Incubate the mixture in the dark at 60°C for 45 minutes.

    • Add 100 µL of a proline solution (e.g., 100 mg/mL) to quench the excess dansyl chloride and vortex.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Extract the derivatized amines with 500 µL of toluene.

    • The toluene layer is then used for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Linearly increase to 90% acetonitrile over 20 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of amines.

1. Derivatization:

  • Reagent: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Add an excess of TFAA to the solution.

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound analytical standard.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds.

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationships between different aspects of analytical standard qualification, the following diagrams are provided.

Experimental_Workflow_for_Standard_Qualification cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Standard_Receipt Receive Analytical Standard Documentation_Review Review Certificate of Analysis Standard_Receipt->Documentation_Review Sample_Preparation Prepare Stock and Working Solutions Documentation_Review->Sample_Preparation HPLC_Analysis HPLC-UV Analysis (with Derivatization) Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS Analysis (with Derivatization) Sample_Preparation->GCMS_Analysis qNMR_Analysis Quantitative NMR (Purity Assessment) Sample_Preparation->qNMR_Analysis Data_Processing Process and Analyze Chromatographic and Spectroscopic Data HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing qNMR_Analysis->Data_Processing Purity_Calculation Calculate Purity and Compare with CoA Data_Processing->Purity_Calculation Final_Report Generate Internal Qualification Report Purity_Calculation->Final_Report

Caption: Experimental workflow for the qualification of an this compound analytical standard.

Supplier_Comparison_Logic Analytical_Standard This compound Analytical Standard Purity Stated Purity Analytical_Standard->Purity CoA Certificate of Analysis (CoA) Analytical_Standard->CoA Cost Price Analytical_Standard->Cost Availability Stock Availability Analytical_Standard->Availability Supplier_A Supplier A (e.g., Sigma-Aldrich) Purity->Supplier_A Supplier_B Supplier B (e.g., Santa Cruz) Purity->Supplier_B Supplier_C Supplier C (e.g., TCI) Purity->Supplier_C CoA->Supplier_A CoA->Supplier_B CoA->Supplier_C Cost->Supplier_A Cost->Supplier_B Cost->Supplier_C Availability->Supplier_A Availability->Supplier_B Availability->Supplier_C

References

A Comparative Analysis of N-(2-Aminoethyl)-1,3-propanediamine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(2-Aminoethyl)-1,3-propanediamine and its analogs, focusing on their potential as anticancer agents. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. Consequently, targeting the polyamine metabolic pathway with synthetic analogs has emerged as a promising therapeutic strategy. This guide summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in the evaluation and development of these compounds.

Data Presentation: Comparative Cytotoxicity of Polyamine Analogs

The cytotoxic activity of various polyamine analogs, including derivatives of this compound, has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for selected analogs against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Phenethylthiourea derivative of bis(2-aminoethyl)amine (Compound 6) Colorectal Adenocarcinoma (CaCo-2)15.74 ± 1.7[1]
Epithelial Lung Carcinoma (A549)13.95 ± 2.5[1]
Melanoma (HTB-140)14.21 ± 1.9[1]
SBP-101 (Diethyl Dihydroxyhomospermine) Ovarian Adenocarcinoma (CaOV-3)<2.0[2]
Ovarian Adenocarcinoma (Sk-OV-3)<2.0[2]
Imamine-1,3,5-triazine derivative (Compound 4f) Triple-negative Breast Cancer (MDA-MB-231)6.25[3]
Imamine-1,3,5-triazine derivative (Compound 4k) Triple-negative Breast Cancer (MDA-MB-231)8.18[3]
Arylpropyl Sulfonamide (Compound 15) Prostate Cancer (PC-3)29.2[4]
Leukemia (HL-60)20.7[4]
n-Butyl ester of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid Glioma (U251 and C6)Lower than cisplatin[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

Cell Viability (MTT) Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.1%).

  • Incubation: Remove the overnight culture medium and add the compound dilutions to the respective wells. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[6][7]

Enzyme Inhibition Assays

Evaluating the effect of analogs on key enzymes in the polyamine pathway, such as ornithine decarboxylase (ODC), spermidine/spermine N1-acetyltransferase (SSAT), and spermine oxidase (SMO), is essential to understand their mechanism of action.

Ornithine Decarboxylase (ODC) Inhibition Assay:

  • Principle: ODC catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis. Inhibition of ODC activity leads to the depletion of polyamines and subsequent inhibition of cell proliferation.[8]

  • Method: A common method involves measuring the release of radiolabeled CO2 from [1-14C]-L-ornithine. The enzyme activity is determined by quantifying the trapped 14CO2. Both enantiomers of difluoromethylornithine (DFMO) have been shown to irreversibly inactivate ODC.

Spermidine/Spermine N1-acetyltransferase (SSAT) Induction Assay:

  • Principle: SSAT is a key catabolic enzyme that acetylates spermidine and spermine. Some polyamine analogs can superinduce SSAT, leading to the depletion of natural polyamines.

  • Method: SSAT activity can be measured by quantifying the transfer of the acetyl group from [14C]acetyl-CoA to a polyamine substrate.

Spermine Oxidase (SMO) Inhibition Assay:

  • Principle: SMO is an FAD-dependent enzyme that oxidizes spermine to produce spermidine, 3-aminopropanal, and hydrogen peroxide (H2O2). Inhibition of SMO can affect polyamine homeostasis.

  • Method: SMO activity can be determined by measuring the production of H2O2 using a variety of methods, including fluorescence or chemiluminescence-based assays.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound analogs.

PolyamineAnalog_Mechanism cluster_0 Polyamine Analog Treatment cluster_1 Cellular Effects cluster_2 Downstream Consequences Analog Analog Polyamine_Pool_Depletion Polyamine Pool Depletion Analog->Polyamine_Pool_Depletion SSAT_Induction SSAT Induction Analog->SSAT_Induction ODC_Inhibition ODC Inhibition Analog->ODC_Inhibition Mitochondrial_Pathway Mitochondrial Pathway Activation Polyamine_Pool_Depletion->Mitochondrial_Pathway H2O2_Production H2O2 Production (via SMO) SSAT_Induction->H2O2_Production Oxidative_Stress Oxidative Stress H2O2_Production->Oxidative_Stress Oxidative_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of action for polyamine analog-induced apoptosis.

Cytotoxicity_Workflow Start Start: Select Analogs & Cell Lines Cell_Culture Cell Culture (96-well plate) Start->Cell_Culture Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Measurement) MTT_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End: Comparative Analysis IC50_Determination->End

Caption: Experimental workflow for determining cytotoxicity (IC50).

Concluding Remarks

The study of this compound analogs represents a vibrant area of cancer research. These compounds exhibit promising cytotoxic activity against a variety of cancer cell lines, often through mechanisms involving the depletion of intracellular polyamine pools and the induction of apoptosis. The structure-activity relationship of these analogs is a key area of investigation, with modifications to the parent compound influencing their potency and selectivity.[4][5]

The induction of the polyamine catabolic enzyme SSAT appears to be a critical event in the apoptotic cascade initiated by some analogs.[9] This leads to the production of reactive oxygen species, such as H2O2, through the action of SMO, which in turn triggers the mitochondrial apoptotic pathway.[9][10]

Further research is warranted to fully elucidate the therapeutic potential of this compound analogs. This includes a more comprehensive understanding of their structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and their efficacy in in vivo models. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of cancer therapy.

References

Validating Experimental Results with N-(2-Aminoethyl)-1,3-propanediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate polyamine for experimental applications is a critical decision that can significantly impact outcomes. This guide provides a comparative analysis of N-(2-Aminoethyl)-1,3-propanediamine and its commonly used alternatives, such as spermidine and spermine. The objective is to offer a clear, data-driven comparison of their performance in key laboratory procedures, supported by detailed experimental protocols.

It is important to note that while extensive data exists for spermidine and spermine, direct comparative experimental data for this compound is limited in the currently available scientific literature. Therefore, this guide presents the available data for the alternatives to serve as a benchmark, highlighting the need for further research to fully evaluate the performance of this compound.

I. DNA Precipitation and Condensation

Polyamines are widely used to induce DNA precipitation and condensation, a crucial step in many molecular biology workflows. Their efficiency is typically measured by the concentration required to achieve DNA precipitation.

Comparative Data on DNA Precipitation Efficiency:

CompoundAlternative NamesDNA Concentration (mg/mL)NaCl Concentration (mM)Concentration for PrecipitationCitation
SpermidineSPD, 34125~10 mM (midpoint)[2]
SpermineSPM125~0.1 mM (midpoint)[2]

Experimental Protocol: DNA Precipitation with Polyamines

This protocol provides a general framework for DNA precipitation using polyamines. Optimal conditions, particularly the polyamine concentration, may need to be determined empirically for each specific polyamine and DNA sample.

Materials:

  • DNA solution

  • Polyamine stock solution (e.g., 100 mM Spermidine or 10 mM Spermine)

  • Salt solution (e.g., 2.5 M NaCl)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • To your DNA solution, add the salt solution to a final concentration of 25 mM.

  • Add the polyamine stock solution to the desired final concentration. For example, for spermidine, you might test a range of concentrations around 10 mM.

  • Mix gently by inverting the tube several times.

  • Incubate at room temperature for 10-15 minutes to allow the DNA to precipitate.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated DNA.

  • Carefully remove the supernatant.

  • Wash the pellet with 70% ethanol to remove any remaining salt.

  • Centrifuge again at 12,000 x g for 5 minutes.

  • Remove the ethanol and air-dry the pellet.

  • Resuspend the DNA in an appropriate volume of TE buffer.

DNA_Precipitation_Workflow DNA_Solution DNA Solution Add_Salt Add Salt (e.g., 25 mM NaCl) DNA_Solution->Add_Salt Add_Polyamine Add Polyamine (e.g., Spermidine) Add_Salt->Add_Polyamine Incubate Incubate (Room Temp, 10-15 min) Add_Polyamine->Incubate Centrifuge1 Centrifuge (12,000 x g, 10 min) Incubate->Centrifuge1 Wash Wash with 70% Ethanol Centrifuge1->Wash Centrifuge2 Centrifuge (12,000 x g, 5 min) Wash->Centrifuge2 Resuspend Resuspend in TE Buffer Centrifuge2->Resuspend Cytotoxicity_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Polyamine dilutions Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4 hours) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability PCR_Optimization_Pathway cluster_prep Reaction Setup cluster_run PCR Amplification cluster_analysis Analysis Master_Mix Prepare PCR Master Mix (Enzyme, Buffer, dNTPs, Primers) Aliquot Aliquot Master Mix Master_Mix->Aliquot Add_Additive Add varying concentrations of Additive Aliquot->Add_Additive Add_Template Add DNA Template Add_Additive->Add_Template Thermocycling Perform Thermocycling Add_Template->Thermocycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermocycling->Gel_Electrophoresis Determine_Optimal Determine Optimal Additive Concentration Gel_Electrophoresis->Determine_Optimal

References

A Comparative Guide to N-(2-Aminoethyl)-1,3-propanediamine and its Commercial Alternatives in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative overview of N-(2-Aminoethyl)-1,3-propanediamine, a linear polyamine, and its performance characteristics against common commercial alternatives in the context of gene delivery and other relevant research applications. While direct comparative performance data for this compound in these specific applications is limited in publicly available literature, this guide synthesizes data from structurally similar polyamines to provide a representative comparison and detailed experimental protocols for evaluation.

Introduction to this compound

This compound (CAS 13531-52-7) is a short, linear polyamine with primary and secondary amine groups, giving it a cationic nature at physiological pH.[1] This characteristic allows it to interact with negatively charged molecules such as DNA and RNA, suggesting its potential as a non-viral vector for gene delivery. Its structural simplicity also makes it an attractive building block for the synthesis of more complex molecules in drug discovery and development. While it has been utilized as a templating agent in the synthesis of inorganic materials, its application in the life sciences, particularly in comparison to established commercial reagents, is an area of growing interest.

Performance Comparison in Gene Delivery

Effective gene delivery systems are characterized by high transfection efficiency and low cytotoxicity. To provide a performance benchmark, this section compares data from studies on short, biodegradable polyamines and the well-established commercial transfection reagents, Polyethylenimine (PEI) and Lipofectamine®. The data for the "Representative Short Polyamines" is drawn from studies on compounds like spermine-based biodegradable polyamines (pSPE), which share structural similarities with this compound.[2]

Table 1: Comparison of Transfection Efficiency

ReagentCell LineTransfection Efficiency (%)Reporter GeneReference
Representative Short Polyamines (e.g., pSPE)bEnd.3~2.3-fold higher than ExGen500Luciferase[2]
Polyethylenimine (PEI 25k)HEK293T>30% (at 3:1 and 4:1 reagent:DNA ratio)mCherry[3]
PEI 40kHEK293T>40% (at 9:1 reagent:DNA ratio)mCherry[3]
Lipofectamine® 2000HEK293T~60% (at 4:1 and 6:1 reagent:DNA ratio)mCherry[3]
FuGENE® HDHEK293T~60% (at 3:1 reagent:DNA ratio)mCherry[3]
Turbofect™CHO-K1More efficient than Lipofectamine 3000pEGFP-N1[4]
Lipofectamine® 3000CHO-K1More efficient than Turbofect™pCDH[4]

Table 2: Comparison of Cytotoxicity

ReagentCell LineCytotoxicity (IC50 or % Viability)AssayReference
Representative Short Polyamines (e.g., pSPE)bEnd.3Significantly lower than ExGen500MTT Assay[2]
Polyethylenimine (PEI)VariousHigh cytotoxicity at effective concentrationsVarious[3]
Lipofectamine® 2000HeLaHigh toxicity at higher reagent:DNA ratiosCellTiter-Fluor™[5]
Spermine293TNo significant cytotoxicity up to 250 µg/mLMTT Assay[6]

Experimental Protocols

To facilitate the direct comparison of this compound with other reagents, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Gene Transfection

This protocol outlines a general procedure for transfecting mammalian cells with a plasmid DNA using a polyamine-based reagent.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, Luciferase) at a concentration of 1 mg/mL

  • This compound and commercial transfection reagents (e.g., PEI, Lipofectamine®)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7]

  • Complex Formation:

    • For each transfection, dilute a fixed amount of pDNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a microcentrifuge tube.

    • In a separate tube, dilute the polyamine reagent to achieve a range of N/P ratios (the molar ratio of nitrogen in the polyamine to phosphate in the DNA). For this compound, a starting point could be N/P ratios from 5 to 30.

    • Add the diluted polyamine solution to the diluted pDNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.[2]

  • Transfection:

    • Remove the culture medium from the cells and replace it with 400 µL of fresh, complete culture medium.

    • Add the 100 µL of the polyamine/pDNA complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).[6]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the transfection reagents.[8][9][10]

Materials:

  • Cells cultured in a 96-well plate

  • Transfection complexes (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of transfection complexes used in the transfection experiment. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 3: Nanoparticle Characterization (Dynamic Light Scattering)

This protocol is used to determine the size and surface charge (zeta potential) of the polyamine/pDNA nanoparticles.[11][12][13]

Materials:

  • Polyamine/pDNA complexes (prepared as in Protocol 1)

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Size Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and measure the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specific cuvette for zeta potential measurement.

    • Measure the electrophoretic mobility of the nanoparticles to determine their surface charge.

Visualizing Key Processes

To further aid in understanding the experimental workflows and underlying biological pathways, the following diagrams are provided.

Experimental_Workflow Workflow for Evaluating Gene Delivery Agents cluster_0 Preparation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Analysis pDNA Plasmid DNA Complex Polyamine/DNA Nanoparticle Formation pDNA->Complex Polyamine This compound or Commercial Alternative Polyamine->Complex DLS Dynamic Light Scattering (Size & Zeta Potential) Complex->DLS Transfection Cell Transfection Complex->Transfection Cytotoxicity Cytotoxicity Assay (MTT) Complex->Cytotoxicity Efficiency Transfection Efficiency (Reporter Gene Assay) Transfection->Efficiency Viability Cell Viability (% of Control) Cytotoxicity->Viability

Caption: Workflow for the preparation, characterization, and in vitro evaluation of polyamine-based gene delivery nanoparticles.

Polyamine_Signaling Simplified Polyamine Metabolism and its Role in Cell Proliferation Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase Putrescine->SRM Spermidine Spermidine SMS Spermine Synthase Spermidine->SMS CellProliferation Cell Proliferation & Growth Spermidine->CellProliferation Apoptosis Apoptosis Spermidine->Apoptosis Spermine Spermine Spermine->CellProliferation Spermine->Apoptosis ODC->Putrescine SRM->Spermidine SMS->Spermine

Caption: Simplified overview of the polyamine biosynthesis pathway and its influence on cell proliferation and apoptosis.

Conclusion

This compound presents a potentially valuable tool for researchers in drug development and molecular biology due to its simple structure and cationic nature. While direct comparative data against commercial standards is not yet widely available, the performance of structurally similar polyamines suggests it could offer a favorable balance of transfection efficiency and low cytotoxicity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the efficacy of this compound for their specific applications. Further investigation is warranted to fully elucidate its potential as a cost-effective and efficient alternative to commercially available reagents.

References

Navigating Solvent Effects: A Comparative Guide to the Efficacy of N-(2-Aminoethyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical reaction or the viability of a formulation. This guide provides a comparative analysis of the efficacy of N-(2-Aminoethyl)-1,3-propanediamine (N-AEP), a versatile polyamine, in various solvents. Due to a lack of direct comparative studies on N-AEP's catalytic efficacy across different solvents for a specific reaction in publicly available literature, we will use the well-documented Knoevenagel condensation as a model amine-catalyzed reaction. We will present data for an alternative amine-based catalyst to illustrate the profound impact of the solvent on reaction outcomes, providing a valuable framework for researchers working with N-AEP and similar compounds.

Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected Solubility of N-AEPRationale
Polar Protic Water, Ethanol, MethanolHighThe presence of multiple amine groups allows for strong hydrogen bonding with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThe polar nature of these solvents can solvate the polar amine groups of N-AEP.
Nonpolar Toluene, HexaneLowAs a polar molecule, N-AEP has limited interaction with nonpolar solvents ("like dissolves like" principle).

Comparative Efficacy in a Model Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, often catalyzed by amines. The reaction's efficiency is highly sensitive to the solvent environment. The following data, adapted from a study on a magnetic nanoparticle-supported 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst, demonstrates how solvent choice can dramatically influence product yield and reaction time in an amine-catalyzed Knoevenagel condensation between benzaldehyde and malononitrile.[1] This serves as an illustrative example of the solvent effects that can be anticipated when using N-AEP as a catalyst.

SolventDielectric Constant (ε)Product Yield (%)[1]Reaction Time (min)[1]
Ethanol24.59915
Water80.18825
Toluene2.49130

These results highlight that a polar protic solvent like ethanol can lead to a significantly faster reaction and higher yield compared to a more polar solvent like water or a nonpolar solvent like toluene.[1] This is likely due to a combination of factors including reactant solubility and the solvent's ability to stabilize reaction intermediates.

Experimental Protocols

Determining the Solubility of this compound

This protocol outlines a general procedure for determining the solubility of N-AEP in various laboratory solvents.

Materials:

  • This compound (N-AEP)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-AEP to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 2 minutes.

    • Place the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After 24 hours, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved N-AEP.

  • Quantification of Solubilized N-AEP:

    • Carefully withdraw a known volume of the clear supernatant.

    • Determine the concentration of N-AEP in the supernatant using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector (e.g., a nitrogen-phosphorus detector or after derivatization).

    • Alternatively, for a gravimetric determination, evaporate the solvent from a known volume of the supernatant and weigh the remaining N-AEP residue.

  • Calculation of Solubility:

    • Express the solubility as g/100 mL or mol/L of the solvent at the specified temperature.

General Protocol for Knoevenagel Condensation to Evaluate Catalyst Efficacy

This protocol provides a general method for carrying out the Knoevenagel condensation to compare the catalytic efficacy of N-AEP in different solvents.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile)

  • This compound (as catalyst)

  • Selected solvents (e.g., ethanol, water, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Apparatus for product purification (e.g., column chromatography, recrystallization)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (5-10 mL).

    • Add a catalytic amount of N-AEP (e.g., 5 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux).

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm its identity and purity.

  • Efficacy Comparison:

    • Calculate the isolated yield of the product for each solvent used.

    • Compare the reaction times and yields to determine the efficacy of N-AEP in each solvent.

Visualizing the Biological Context: The Polyamine Signaling Pathway

Polyamines like N-AEP are not only useful in synthetic chemistry but are also integral to cellular processes. They are known to be involved in various signaling pathways that regulate cell growth, proliferation, and differentiation.[2][3][4] A key pathway influenced by polyamines is the Ras/MAPK signaling cascade, which is crucial for transmitting signals from the cell surface to the nucleus.[2]

Polyamine_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) erk->transcription_factors cell_proliferation Cell Proliferation & Differentiation transcription_factors->cell_proliferation odc Ornithine Decarboxylase (ODC) transcription_factors->odc Upregulation polyamines Polyamines (e.g., N-AEP) polyamines->erk Stimulation polyamines->transcription_factors Stimulation odc->polyamines Synthesis

Caption: Role of polyamines in the Ras/MAPK signaling pathway.

Experimental Workflow for Catalyst Screening in Different Solvents

The following diagram illustrates a typical workflow for screening the efficacy of a catalyst like N-AEP in various solvents for a given chemical reaction.

Catalyst_Screening_Workflow start Start: Select Reaction & Catalyst (N-AEP) solvent_selection Select a Range of Solvents (Protic, Aprotic, Nonpolar) start->solvent_selection reaction_setup Set Up Parallel Reactions (One for each solvent) solvent_selection->reaction_setup monitoring Monitor Reaction Progress (e.g., by TLC or GC) reaction_setup->monitoring workup Quench, Extract, and Isolate Crude Product monitoring->workup purification Purify Products (e.g., Column Chromatography) workup->purification analysis Analyze Results: - Calculate Yield - Determine Reaction Time - Assess Purity purification->analysis comparison Compare Efficacy Across Solvents analysis->comparison end End: Identify Optimal Solvent comparison->end

Caption: A typical experimental workflow for catalyst screening.

This guide provides a foundational understanding of the factors to consider when utilizing this compound in different solvent systems. While direct comparative data for N-AEP remains an area for future research, the principles and model data presented here offer a robust starting point for experimental design and optimization.

References

A Comparative Analysis of the Antimicrobial Efficacy of N-(2-Aminoethyl)-1,3-propanediamine Derivatives and Chlorhexidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of N-(2-Aminoethyl)-1,3-propanediamine derivatives and the widely used antiseptic, chlorhexidine. The following sections detail their mechanisms of action, comparative antimicrobial efficacy supported by experimental data, and the methodologies used in these evaluations.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial agents. This compound, a polyamine, and its derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This guide offers an objective comparison of these derivatives with chlorhexidine, a broad-spectrum biguanide antiseptic, to aid researchers in the evaluation of their potential as alternative or synergistic antimicrobial agents.

Mechanism of Action

Both chlorhexidine and polyamine derivatives primarily exert their antimicrobial effects through the disruption of microbial cell membranes.

Chlorhexidine: At physiological pH, the cationic chlorhexidine molecule binds to the negatively charged bacterial cell wall.[1] This interaction leads to a disruption of the cell membrane's integrity, causing leakage of intracellular components and ultimately, cell death.[1] At lower concentrations, chlorhexidine is bacteriostatic, while at higher concentrations, it is bactericidal due to the coagulation of cytoplasmic contents.

This compound Derivatives: The antimicrobial action of polyamines is also attributed to their cationic nature at physiological pH. It is hypothesized that these positively charged molecules interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's structure and function, leading to increased permeability and leakage of cytoplasmic contents, culminating in cell death. The presence of lipophilic N-alkyl chains in the derivatives can enhance this activity by facilitating the partitioning of the molecule into the lipid bilayer of the cell membrane.

Below is a diagram illustrating the proposed antimicrobial mechanism of action for both compound types.

Antimicrobial Mechanism of Action Fig. 1: Proposed Antimicrobial Mechanism of Action cluster_Chlorhexidine Chlorhexidine cluster_Polyamine This compound Derivatives CHX Cationic Chlorhexidine CHX_Bind Binding to Negatively Charged Cell Wall CHX->CHX_Bind Electrostatic Interaction CHX_Disrupt Cell Membrane Disruption CHX_Bind->CHX_Disrupt CHX_Leak Leakage of Intracellular Components CHX_Disrupt->CHX_Leak CHX_Death Cell Death CHX_Leak->CHX_Death Polyamine Cationic Polyamine Derivative Poly_Bind Binding to Negatively Charged Cell Membrane Polyamine->Poly_Bind Electrostatic Interaction Poly_Disrupt Membrane Destabilization and Permeabilization Poly_Bind->Poly_Disrupt Poly_Leak Leakage of Cytoplasmic Contents Poly_Disrupt->Poly_Leak Poly_Death Cell Death Poly_Leak->Poly_Death

Caption: Proposed mechanism of antimicrobial action.

Comparative Antimicrobial Activity: Experimental Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for chlorhexidine and various this compound derivatives against a range of microorganisms. It is important to note that the data for the propanediamine derivatives are from different studies and involve various structural modifications, which should be considered when making direct comparisons.

Table 1: Minimum Inhibitory Concentration (MIC) of Chlorhexidine

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131 - 4[2][3]
Staphylococcus aureus (MRSA)Clinical Isolates0.5 - 16[4]
Escherichia coliATCC 259221 - 8[5]
Pseudomonas aeruginosaATCC 278534 - 64[5]
Candida albicansATCC 900282 - 16[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
N'-tetradecyl-N-(2-aminoethyl)piperidineStreptococcus mutans1.56[6]
N'-hexadecyl-N-(2-aminoethyl)piperidineStreptococcus mutans0.78[6]
1,3-bis(p-chlorophenoxy)propan-2-amineStaphylococcus aureus2.5[7]
1,3-bis(p-fluorophenoxy)propan-2-amineStaphylococcus aureus5[7]
Metal Complexes of this compoundEscherichia coli0.0058 (µmol/mL)[8]
Metal Complexes of this compoundCandida albicans0.0058 (µmol/mL)[8]

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Workflow for Broth Microdilution MIC Assay:

MIC Assay Workflow Fig. 2: Broth Microdilution MIC Assay Workflow Prep Prepare Serial Dilutions of Antimicrobial Agent in Broth Inoc Inoculate with Standardized Microbial Suspension (~5 x 10^5 CFU/mL) Prep->Inoc Incubate Incubate at 35-37°C for 16-20 hours Inoc->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC: Lowest Concentration with No Visible Growth Read->Determine

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (this compound derivative or chlorhexidine) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow for MBC Assay:

MBC Assay Workflow Fig. 3: MBC Assay Workflow MIC_Plate Perform MIC Assay Subculture Subculture from Wells with No Visible Growth onto Agar Plates MIC_Plate->Subculture Incubate_Agar Incubate Agar Plates at 35-37°C for 18-24 hours Subculture->Incubate_Agar Count_CFU Count Colony Forming Units (CFU) Incubate_Agar->Count_CFU Determine_MBC Determine MBC: Lowest Concentration with ≥99.9% Reduction in CFU Count_CFU->Determine_MBC

Caption: Workflow for MBC determination.

Detailed Steps:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

  • Subculturing: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

Conclusion

The available data suggests that this compound derivatives possess significant antimicrobial activity, with some derivatives showing comparable or even superior efficacy to chlorhexidine against specific microorganisms. Their shared mechanism of action, centered on membrane disruption, makes them interesting candidates for further investigation. However, a direct and comprehensive comparison is challenging due to the limited availability of standardized data for a wide range of simple this compound derivatives against a consistent panel of microbes.

Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish clear structure-activity relationships. Head-to-head comparative studies with chlorhexidine using standardized methodologies are essential to fully elucidate their potential as next-generation antimicrobial agents. This will provide the robust data necessary for drug development professionals to make informed decisions regarding their advancement in preclinical and clinical studies.

References

Safety Operating Guide

Navigating the Disposal of N-(2-Aminoethyl)-1,3-propanediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Madison, WI - For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedures for the safe disposal of N-(2-Aminoethyl)-1,3-propanediamine (CAS No. 13531-52-7), a corrosive and toxic compound. Adherence to these guidelines is imperative to mitigate risks and ensure regulatory compliance.

This compound is classified as a hazardous substance, primarily due to its acute dermal toxicity and corrosive properties, causing severe skin burns and eye damage.[1][2] Improper disposal can lead to significant environmental harm and pose serious health risks.[3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.

Hazard Profile and Safety Precautions

Before handling this compound, it is essential to be fully aware of its hazard profile. The following table summarizes the key safety information gathered from safety data sheets.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Dermal (Category 2)Skull and crossbones, CorrosionDangerH310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H302: Harmful if swallowed.[1][2]

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles and a face shield.[4]

  • Protective Clothing: A lab coat or impervious clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, a full-face respirator is necessary.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide based on best practices for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.

  • Segregate from Incompatible Materials: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3] Store it away from acids and strong oxidizing agents.[3][5]

Step 2: Containerization and Labeling

  • Use a Dedicated and Compatible Waste Container: The container must be in good condition, compatible with amines, and have a secure closure.[3][6]

  • Label Clearly: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] The label should also include the approximate concentration and any other components in the waste mixture.

Step 3: Storage

  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3]

  • Safe Storage Conditions: The storage area should be cool, dry, and away from direct sunlight and heat sources.[3]

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[3]

  • Documentation: Maintain records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[3]

Step 5: Spill and Emergency Procedures

  • Preparedness: Have spill containment materials, such as absorbent pads and neutralizing agents for amines, readily available.[3]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, silica gel).[5] Collect the spilled material and contaminated absorbent into a suitable container for disposal as hazardous waste.[5][6]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

    • In all cases of exposure, seek immediate medical attention.[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Step 1: Characterize and Segregate Waste - Pure or mixture? - Segregate from acids and oxidizers. start->characterize spill Spill or Exposure Occurs start->spill containerize Step 2: Containerize and Label - Use compatible, sealed container. - Label as 'HAZARDOUS WASTE' with chemical name. characterize->containerize storage Step 3: Store Safely - Designated satellite accumulation area. - Cool, dry, well-ventilated. containerize->storage disposal Step 4: Professional Disposal - Contact licensed hazardous waste vendor. storage->disposal storage->spill end End: Proper Disposal Complete disposal->end emergency Emergency Procedures - Evacuate and notify. - Use appropriate PPE. - Contain and clean up spill. - Seek medical attention. spill->emergency Yes emergency->characterize Post-cleanup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Aminoethyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Protocols for Laboratory Professionals

N-(2-Aminoethyl)-1,3-propanediamine is a corrosive polyamine that poses significant health risks, including severe skin burns, eye damage, and potential allergic skin reactions.[1][2][3] Adherence to stringent safety protocols is paramount to mitigate exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) specifications, operational plans for handling, and compliant disposal procedures.

Personal Protective Equipment (PPE): Quantitative Specifications

Proper selection and use of PPE are the most critical barriers against chemical exposure. The following table summarizes the required equipment for handling this compound. Note that specific quantitative data for this compound is limited; therefore, recommendations are based on guidelines for corrosive polyamines. Always consult the specific manufacturer's chemical resistance data for your chosen equipment.

PPE CategoryType / MaterialSpecification / StandardUse Case
Eye / Face Protection Tightly-fitting Safety Goggles & Face ShieldConforms to EN 166 (EU) or ANSI Z87.1 (US)Mandatory for all handling. Use in combination for splash hazard.
Hand Protection Heavy-Duty Nitrile or Neoprene GlovesThickness: >20 mil (0.5 mm)Direct handling & immersion. Provides extended contact protection.
Double-Gloved Nitrile Exam GlovesThickness: ~8 mil (0.2 mm) totalIncidental contact / Splash protection only. Immediately replace if contaminated.
Body Protection Chemical-Resistant Apron over Lab CoatImpervious materialProtects against splashes and spills.[4]
Flame-Resistant Lab CoatWorn under apronProvides a secondary layer of protection.[4]
Respiratory Protection Full-Face Respirator with CartridgeNIOSH or EN 149 approvedRequired if working outside a fume hood or if exposure limits are exceeded.[2]
Cartridge TypeAmmonia/Methylamine (AM) or Organic Vapor/Amine (OV/AM)Specific for amine vapors.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Follow these procedural steps to ensure safe handling and disposal of this compound. This workflow is designed to minimize risk at every stage of the process.

Pre-Handling Preparations
  • Engineering Controls Verification: Confirm that a certified chemical fume hood is operational. Ensure that the safety shower and eyewash station are unobstructed and have been recently tested.[5]

  • Gather Materials: Assemble all necessary chemicals, labware, and waste containers inside the fume hood before retrieving the this compound.

  • PPE Donning:

    • Don inner nitrile gloves.

    • Don a flame-resistant lab coat.

    • Don a chemical-resistant apron over the lab coat.

    • Don outer heavy-duty or second pair of nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

    • Don tightly-fitting safety goggles.

    • Don a face shield over the goggles.

    • If required, perform a seal check and don the full-face respirator.

Chemical Handling Procedure
  • Work Area: Conduct all work in a designated area within the chemical fume hood with the sash at the lowest practical height.

  • Dispensing: Use only compatible, clearly labeled containers. When transferring, perform the operation slowly over a secondary containment tray to control potential spills.

  • Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents.[2]

  • Immediate Cleanup: Clean any small spills within the fume hood immediately using an appropriate absorbent material.

Post-Handling and Decontamination
  • Secure Chemical: Tightly close the primary container and store it in a designated, cool, dry, and well-ventilated corrosives cabinet.[2]

  • Decontaminate Surfaces: Wipe down the work surface within the fume hood with a suitable decontaminating solution, followed by water.

  • PPE Doffing:

    • Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the chemical-resistant apron.

    • Remove the lab coat.

    • Remove the inner gloves and dispose of them in the hazardous waste container.

    • Wash Hands: Immediately and thoroughly wash hands with soap and water.[2][4]

Waste Disposal Plan
  • Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

  • Containerization: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste in a compatible, sealed, and labeled hazardous waste container.

  • Final Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[5][6] Do not pour down the drain.

Handling and Disposal Workflow

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound, from preparation to final waste management.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Doffing Phase cluster_disposal 4. Disposal Phase VerifyControls Verify Fume Hood, Eyewash & Shower DonPPE Don All Required PPE VerifyControls->DonPPE Controls OK WorkInHood Work Inside Fume Hood DonPPE->WorkInHood HandleChem Dispense & Use Chemical in Secondary Containment WorkInHood->HandleChem SecureChem Secure & Store Chemical HandleChem->SecureChem Decon Decontaminate Work Surface SecureChem->Decon DoffPPE Doff PPE in Correct Order Decon->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands SegregateWaste Segregate Contaminated Solid & Liquid Waste DoffPPE->SegregateWaste Contaminated PPE Dispose Dispose via Approved Hazardous Waste Program SegregateWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.